Product packaging for Coniferyl ferulate(Cat. No.:CAS No. 63644-62-2)

Coniferyl ferulate

Cat. No.: B150036
CAS No.: 63644-62-2
M. Wt: 356.4 g/mol
InChI Key: PGLIMMMHQDNVRS-YZQQHVNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coniferyl ferulate has been reported in Coreopsis venusta, Ligusticum striatum, and other organisms with data available.
found in the rhizome of Cnidium officinale Makino;  structure given in first source;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B150036 Coniferyl ferulate CAS No. 63644-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIMMMHQDNVRS-YZQQHVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63644-62-2
Record name Coniferyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONIFERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Coniferyl Ferulate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the isolation and quantification of Coniferyl Ferulate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive compound.

Introduction

This compound is a phenylpropanoid ester with a range of documented pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its natural occurrence is primarily concentrated within specific genera of the plant kingdom, making the understanding of its botanical origins and biochemistry crucial for its effective exploitation in research and development. This guide synthesizes current scientific knowledge on the principal natural sources of this compound, details its biosynthetic pathway, and provides standardized experimental protocols for its extraction and quantification.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, with significant concentrations identified in the roots and rhizomes of medicinal herbs. The most notable sources include Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), both of which have a long history of use in traditional Chinese medicine.[1][2][3] Minor amounts have also been reported in other plants, including some species of the Ferula genus.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and harvesting time. The following table summarizes the quantitative data from various studies.

Plant SpeciesPlant PartConcentration (mg/g dry weight)Reference(s)
Angelica sinensisRoot0.111 - 1.219[4]
Ligusticum chuanxiongRhizomeVaries with harvest time, identified as a major ingredient[5][6]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignin monomers. The final step in the formation of this compound is the esterification of ferulic acid and coniferyl alcohol. This reaction is catalyzed by a specific class of enzymes known as acyltransferases, more specifically, a feruloyl-CoA monolignol transferase (FMT).[7][8][9][10] The FMT enzyme utilizes feruloyl-CoA as the acyl donor and coniferyl alcohol as the acyl acceptor to form this compound.[7][10]

Biosynthesis_of_Coniferyl_Ferulate cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Ferulate This compound Feruloyl_CoA->Coniferyl_Ferulate FMT Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Coniferyl_Alcohol->Coniferyl_Ferulate Experimental_Workflow Plant_Material Dried Plant Material (e.g., Angelica sinensis root) Grinding Grinding to Powder Plant_Material->Grinding Extraction Sonication Extraction (Methanol/Formic Acid) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

References

A Technical Guide to the Biological Activities of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of coniferyl ferulate, a natural phenolic compound found in various plants, including Angelica sinensis. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways through which this compound exerts its therapeutic potential. This information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Enzyme Inhibitory Activities

This compound has demonstrated potent and specific inhibitory effects on key enzymes implicated in human diseases, notably xanthine oxidase and glutathione S-transferase.

Xanthine Oxidase (XO) Inhibition

This compound has been identified as a powerful inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Studies show that this compound's inhibitory potency is greater than that of allopurinol, a clinically used XO inhibitor[1].

Table 1: Quantitative Data on Xanthine Oxidase Inhibition

CompoundTarget EnzymeIC50 Value (μM)Source
This compoundXanthine Oxidase1.97 ± 0.11[1]
Allopurinol (Control)Xanthine Oxidase2.49 ± 0.07[1]

This protocol outlines the spectrophotometric method used to determine the XO inhibitory activity of this compound.

  • Reagents and Materials:

    • Xanthine Oxidase (XO) from bovine milk

    • Xanthine (substrate)

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.5-7.8)

    • This compound (test compound)

    • Allopurinol (positive control)

    • DMSO (for dissolving compounds)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer. A concentration of 0.15 mM is typical[2].

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1-0.2 units/mL) in ice-cold buffer.

    • Dissolve this compound and allopurinol in DMSO to create stock solutions, which are then serially diluted to various concentrations for IC50 determination.

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (e.g., 10 µL)

      • Xanthine oxidase solution (e.g., 10 µL of 0.2 units/mL)[2]

    • Pre-incubate the mixture at 25°C for 15 minutes[2].

    • Initiate the reaction by adding the xanthine substrate solution (e.g., 100 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-30 minutes)[2][3].

    • Measure the absorbance at 293-295 nm, which corresponds to the formation of uric acid[2].

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glutathione S-Transferase (GST) Inhibition

This compound is a highly potent inhibitor of human placental glutathione S-transferase (GST), an enzyme family that plays a critical role in cellular detoxification[4]. Overexpression of GST is a key mechanism in the development of multidrug resistance (MDR) in cancer cells. By inhibiting GST, this compound can potentially reverse MDR[4][5][6].

Table 2: Quantitative Data on Glutathione S-Transferase Inhibition

CompoundTarget EnzymeIC50 Value (μM)Source
This compoundHuman Placental GST0.3[4][5][7][8]
Ethacrynic Acid (Control)Human Placental GST4.89[4][5]

This compound's inhibition of GST is linked to the downregulation of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting this pathway, this compound enhances the intracellular concentration and efficacy of anticancer drugs.

GST_Inhibition_Pathway CF This compound GST Glutathione S-Transferase (GST) CF->GST Inhibits (IC50 = 0.3 µM) Pgp P-glycoprotein (P-gp) Expression CF->Pgp Downregulates GST->Pgp Contributes to MDR Multidrug Resistance (MDR) Chemo Intracellular Chemotherapy Drug Concentration Pgp->Chemo Reduces (Efflux Pump) Chemo->MDR Low concentration leads to

GST Inhibition and MDR Reversal Pathway.

This protocol details the spectrophotometric assay for measuring GST inhibition.

  • Reagents and Materials:

    • Human placental Glutathione S-Transferase (GST)

    • L-glutathione reduced (GSH), substrate 1

    • 1-Chloro-2,4-dinitrobenzene (CDNB), substrate 2

    • Potassium phosphate buffer (0.1 M, pH 6.5) or PBS[5][9]

    • This compound (test inhibitor)

    • Ethanol (for dissolving CDNB)

    • Quartz cuvettes or 96-well UV-transparent plate

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a stock solution of GSH (e.g., 100 mM) in buffer[9].

    • Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol[9].

    • Prepare an assay cocktail. For a 1 mL final volume, this typically contains buffer, 1 mM GSH, and 1 mM CDNB[10]. Note: The final mixture should be freshly prepared.

    • Dispense the assay cocktail into cuvettes or wells.

    • Add various concentrations of the inhibitor (this compound) dissolved in a suitable solvent.

    • Equilibrate the mixture at 25°C or 37°C for several minutes[5][9].

    • Initiate the reaction by adding the GST enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm for several minutes in kinetic mode. The absorbance change is due to the formation of the GS-DNB conjugate[11].

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration and calculate the IC50 value as described previously.

Neuroprotective Activity

This compound demonstrates significant neuroprotective properties, particularly against excitotoxicity induced by glutamate, a key factor in various neurodegenerative conditions.

Protection Against Glutamate-Induced Cytotoxicity

In vitro studies using PC12 cells, a common model for neuronal research, have shown that this compound can protect against cell death caused by high concentrations of glutamate[12]. This protection involves the modulation of several critical signaling pathways related to calcium influx, oxidative stress, and apoptosis.

Table 3: Quantitative Data on Neuroprotective Activity

ActivityCell LineConcentration of this compoundEffectSource
Reduction of Aβ(1-40)-induced cytotoxicityPC1210 and 50 µg/mlSignificantly reduced cell death[12]
Attenuation of glutamate-induced cell deathPC12Not specified in abstractSignificantly attenuated decreased viabilityN/A

The neuroprotective effect of this compound against glutamate-induced damage is mediated by the inhibition of the N-methyl-D-aspartate receptor (NMDAR) signaling cascade. Glutamate overstimulation leads to excessive Ca²+ influx through NMDARs, activating Calmodulin-dependent protein kinase II (CaMKII) and downstream Mitogen-activated protein kinases (MAPKs) like JNK and p38, ultimately triggering apoptosis. This compound interrupts this cascade, reducing Ca²+ influx and suppressing the activation of CaMKII and MAPKs.

Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondria Glutamate Glutamate (Excess) NMDAR NMDAR Glutamate->NMDAR Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates MAPKs MAPKs (JNK, p38) CaMKII->MAPKs Phosphorylates Bax Bax (Pro-apoptotic) MAPKs->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) MAPKs->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CF This compound CF->NMDAR Inhibits CF->Ca_influx Suppresses CF->Bax Suppresses

Neuroprotective Pathway of this compound.

This protocol describes a common method to assess the neuroprotective effects of a compound against glutamate-induced cell death.

  • Reagents and Materials:

    • PC12 cell line (rat pheochromocytoma)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

    • Poly-D-lysine or similar for coating plates

    • L-glutamic acid

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture: Seed PC12 cells onto poly-D-lysine-coated 96-well plates at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere for 24 hours[6].

    • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 2 to 24 hours)[6].

    • Glutamate Intoxication: Add a high concentration of L-glutamate (e.g., 10 mM) to the wells (except for the control group) and incubate for 24 hours to induce cytotoxicity[6][13].

    • Assessment of Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

      • Measure the absorbance at ~570 nm. Higher absorbance indicates greater cell viability.

    • Assessment of Cytotoxicity (LDH Assay):

      • Collect the cell culture supernatant from each well.

      • Use a commercial LDH cytotoxicity kit to measure the amount of LDH released from damaged cells into the medium, following the manufacturer's instructions.

      • Measure absorbance at the recommended wavelength (e.g., 490 nm). Higher absorbance indicates greater cytotoxicity.

    • Data Analysis: Express cell viability and cytotoxicity as a percentage relative to the untreated control and glutamate-only treated groups.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is central to many of its other biological effects, including its neuroprotective and anti-inflammatory potential.

DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. This compound has been shown to be an effective DPPH radical scavenger.

Table 4: Quantitative Data on Antioxidant Activity

Assay TypeParameterValue (µg/ml)Source
DPPH Radical ScavengingEC503.6[12]

This protocol provides a step-by-step guide for performing the DPPH assay.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound (test compound)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light[14][15].

    • Prepare Sample Solutions: Dissolve this compound and the positive control in methanol at various concentrations.

    • Reaction Setup: In a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells to start the reaction[14].

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[14][15][16]. The purple color will fade in the presence of an antioxidant.

    • Measurement: Measure the absorbance of each well at 517 nm[14][16]. A blank containing only methanol should be used to zero the spectrophotometer. A control well should contain the DPPH solution with methanol instead of the sample.

    • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the EC50 (Effective Concentration 50%), the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting scavenging activity against the sample concentrations.

Anti-Cancer Activity of a Related Compound: Dihydrothis compound

It is critical to distinguish this compound from its saturated analogue, dihydrothis compound , which has been the subject of recent anti-cancer research. Dihydrothis compound, where the propenyl side chain is reduced to a propyl chain, has shown specific activity against breast cancer stem cells (BCSCs)[10][17][18][19].

Inhibition of Breast Cancer Stem Cell (BCSC) Properties

Dihydrothis compound inhibits the proliferation of breast cancer cell lines and, more importantly, suppresses the formation of mammospheres, which is an in vitro indicator of cancer stem cell activity. It also reduces the population of cells with the BCSC marker profile CD44high/CD24low[10][17][19].

Table 5: Quantitative Data on BCSC Inhibition by Dihydrothis compound

ActivityCell LineConcentration (µM)EffectSource
Reduction of CD44high/CD24low populationMDA-MB-23150Reduced population from 80.8% to 34.0% after 24h treatment[17]
Inhibition of Mammosphere FormationMDA-MB-23150Significantly decreased the size and number of tumorspheres[17]
Induction of Apoptosis in MammospheresMDA-MB-23150Induced apoptosis in tumorsphere-derived single cells after 48h[17]

Dihydrothis compound exerts its anti-BCSC effects by targeting the nuclear Epidermal Growth Factor Receptor (nEGFR) signaling pathway. It reduces the levels of total and nuclear EGFR, which in turn inhibits the formation of the EGFR/Stat3 complex. This suppression leads to decreased levels of nuclear Stat3 and its phosphorylated form (pStat3), ultimately inhibiting the transcription and expression of the oncogene c-Myc, a critical regulator of stemness[10][17].

BCSC_Inhibition_Pathway cluster_membrane_nucleus Cell Membrane & Nucleus EGFR EGFR nEGFR Nuclear EGFR EGFR->nEGFR Translocates EGFR_Stat3 EGFR/Stat3 Complex nEGFR->EGFR_Stat3 Stat3 Stat3 Stat3->EGFR_Stat3 pStat3 pStat3 EGFR_Stat3->pStat3 Promotes Phosphorylation cMyc c-Myc Expression pStat3->cMyc Induces Transcription Stemness BCSC Properties (Self-renewal, Proliferation) cMyc->Stemness DCF Dihydrothis compound DCF->nEGFR Reduces DCF->EGFR_Stat3 Inhibits Formation DCF->pStat3 Decreases

References

The Natural Occurrence of Coniferyl Ferulate in Angelica sinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl ferulate, a significant bioactive ester present in the roots of Angelica sinensis (Oliv.) Diels, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of this compound in Angelica sinensis. It details established experimental protocols for its extraction and purification and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates the biosynthetic pathway of this compound and proposes potential signaling pathways for its pharmacological activities based on current scientific understanding of its constituent molecules.

Introduction

Angelica sinensis, commonly known as "Danggui" or "female ginseng," is a perennial herb of the Apiaceae family with a long history of use in traditional Chinese medicine to treat a variety of ailments, including menstrual disorders, and to invigorate the blood.[1][3] The therapeutic efficacy of A. sinensis is attributed to a synergistic combination of its chemical constituents, which include phthalides, polysaccharides, and phenolic compounds.[4] Among the phenolic constituents, this compound, an ester of coniferyl alcohol and ferulic acid, is a prominent and highly active compound.[1][3]

Understanding the natural occurrence, biosynthesis, and molecular mechanisms of this compound is crucial for the standardization of A. sinensis extracts, the development of novel therapeutics, and the optimization of cultivation and processing methods to enhance its yield.

Natural Occurrence and Quantification

This compound is predominantly found in the root of Angelica sinensis.[1] Its concentration can vary significantly depending on the geographical origin, cultivation conditions, and the specific part of the root being analyzed.[5][6] Studies have shown that the tail of the root generally contains a higher concentration of ferulic acid-related metabolites, including this compound, compared to the head.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound content in Angelica sinensis from various studies.

Table 1: this compound Content in Different Parts of Angelica sinensis

Plant PartThis compound Content (mg/g)Reference
Root0.52[1]
Stem0.021[1]

Table 2: Comparison of Extraction Methods for this compound from Angelica sinensis

Extraction MethodOptimized ConditionsYield of this compound (mg/g)Reference
Pressurized Liquid Extraction (PLE)Not specified~1.6[8]
Sonication Extraction (SE)Not specified~1.5[8]
Supercritical Fluid Extraction (SFE)Pressure: 350 Bar; Temperature: 40°C; Time: 4h; Modifier: Ethyl acetate (60 mL)~0.8[8]
Hydrodistillation (HD)Not specifiedNot detectable[8]
Decoction (DC)Not specifiedNot detectable[8]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major metabolic route in plants responsible for the production of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins.[7][9] The biosynthesis involves the formation of its two precursors, coniferyl alcohol and ferulic acid, from the amino acid phenylalanine.

The key enzymatic steps are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[1]

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[10]

  • p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumarate 3-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate/quinate to produce caffeoyl-shikimate/quinate.

  • Caffeoyl Shikimate Esterase (CSE): Cleaves the ester bond to release caffeic acid.

  • Caffeic acid O-methyltransferase (COMT): Methylates caffeic acid to produce ferulic acid.[7][10]

  • Feruloyl-CoA Synthetase: Activates ferulic acid to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.[9]

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[7]

Finally, this compound is formed by the esterification of coniferyl alcohol and ferulic acid.

This compound Biosynthesis Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Caf Caffeic Acid pCouCoA->Caf HCT/C3'H/CSE Fer Ferulic Acid Caf->Fer COMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConFer This compound Fer->ConFer ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD ConAlc->ConFer Esterification PAL PAL C4H C4H _4CL 4CL HCT HCT/C3'H/CSE COMT COMT CCR CCR CAD CAD Esterification Esterification

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

Experimental Protocols

Extraction of this compound

Several methods have been optimized for the extraction of this compound from A. sinensis. Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have demonstrated the highest extraction efficiencies.[8]

Protocol for Sonication Extraction (SE):

  • Weigh 1.0 g of powdered A. sinensis root.

  • Add 20 mL of methanol to the powder in a suitable vessel.

  • Perform sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Dissolve the residue in methanol for subsequent analysis.

Protocol for Pressurized Liquid Extraction (PLE):

  • Mix 0.5 g of powdered A. sinensis root with an equal amount of diatomaceous earth.

  • Pack the mixture into a stainless-steel extraction cell.

  • Perform extraction using methanol as the solvent.

  • Set the extraction temperature to 100°C and the pressure to 1500 psi.

  • Perform one extraction cycle of 10 minutes.

  • Collect the extract and evaporate to dryness.

  • Reconstitute the residue in methanol for analysis.

Purification of this compound

High-Performance Centrifugal Partition Chromatography (HPCPC) has been successfully employed for the preparative purification of this compound from A. sinensis oil.[11][12]

Protocol for HPCPC Purification:

  • Sample Preparation: Dissolve the this compound-rich fraction of A. sinensis oil in a mixture of the upper and lower phases of the selected solvent system.

  • Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v) is commonly used.[11][12]

  • HPCPC Operation:

    • Fill the column with the stationary phase (upper phase).

    • Set the rotation speed to the desired level (e.g., 1500 rpm).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

    • Inject the sample solution.

    • Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 318 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of this compound.[7][13]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape). A typical gradient might be: 0-7 min, linear gradient 10-33% acetonitrile; 7-55 min, isocratic 33% acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 324 nm.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10 µL.[7]

  • Quantification: Based on a calibration curve constructed using a certified reference standard of this compound.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis AS_root Angelica sinensis Root Powder Extraction Sonication or PLE AS_root->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPCPC HPCPC Crude_Extract->HPCPC Pure_CF Purified this compound HPCPC->Pure_CF HPLC HPLC-UV/DAD Pure_CF->HPLC Quantification Quantification HPLC->Quantification

Caption: General Experimental Workflow for this compound.

Proposed Signaling Pathways of Pharmacological Activities

While direct studies on the signaling pathways of this compound are emerging, its pharmacological effects can be inferred from the known activities of its constituent molecules, ferulic acid and coniferyl alcohol, as well as the closely related compound, coniferaldehyde.

Anti-inflammatory Signaling Pathway

This compound likely exerts its anti-inflammatory effects by modulating key inflammatory signaling cascades. Coniferaldehyde has been shown to suppress the JAK2 signaling pathway, which is involved in cytokine signaling.[14][15][16] Additionally, it can inhibit the TAK1-mediated MAPK/NF-κB pathway, a central regulator of pro-inflammatory gene expression.[17]

Anti_Inflammatory_Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_MAPK_NFKB MAPK/NF-κB Pathway CF This compound JAK2 JAK2 CF->JAK2 inhibition TAK1 TAK1 CF->TAK1 inhibition STAT STAT JAK2->STAT Pro_Inflammatory_Genes1 Pro-inflammatory Gene Expression STAT->Pro_Inflammatory_Genes1 MAPK MAPK TAK1->MAPK NFKB NF-κB MAPK->NFKB Pro_Inflammatory_Genes2 Pro-inflammatory Gene Expression NFKB->Pro_Inflammatory_Genes2

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Antioxidant Signaling Pathway

The antioxidant activity of this compound is likely mediated through the activation of the Nrf2 signaling pathway. Coniferaldehyde has been demonstrated to upregulate Nrf2, a transcription factor that controls the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17]

Antioxidant_Pathway CF This compound AMPK AMPK CF->AMPK Nrf2 Nrf2 AMPK->Nrf2 activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

Caption: Proposed Antioxidant Signaling Pathway of this compound.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound may be attributed to the modulation of several neurotrophic signaling pathways. Ferulic acid has been shown to activate the ERK and PI3K/Akt pathways and to increase the phosphorylation of CREB, a transcription factor crucial for neuronal survival and synaptic plasticity.[18]

Neuroprotective_Pathway cluster_ERK ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway CF This compound ERK ERK CF->ERK activation PI3K PI3K CF->PI3K activation CREB1 CREB ERK->CREB1 Neuronal_Survival1 Neuronal Survival & Plasticity CREB1->Neuronal_Survival1 Akt Akt PI3K->Akt CREB2 CREB Akt->CREB2 Neuronal_Survival2 Neuronal Survival & Plasticity CREB2->Neuronal_Survival2

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

Conclusion

This compound stands out as a key bioactive constituent of Angelica sinensis with significant therapeutic potential. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, and methods for its extraction, purification, and quantification. The presented data and protocols offer a valuable resource for researchers and drug development professionals. The proposed signaling pathways, based on the activities of related molecules, provide a foundation for future mechanistic studies to fully elucidate the pharmacological actions of this compound and to unlock its full therapeutic potential. Further research is warranted to validate these pathways and to explore the synergistic interactions of this compound with other compounds in A. sinensis.

References

A Technical Guide to the Spectroscopic Data of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coniferyl ferulate, a bioactive compound of significant interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and analysis.

Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from 1H NMR, 13C NMR, MS, and IR spectroscopy are summarized below.

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.05d1.9
56.92d8.1
67.09dd8.1, 1.9
77.61d15.9
86.29d15.9
OCH₃3.93s-
2'6.87d1.8
5'6.92d8.2
6'6.84dd8.2, 1.8
7'6.57dt15.9, 1.5
8'6.21dt15.9, 6.2
9'4.74dd6.2, 1.5
OCH₃'3.89s-
OH5.91s-
OH'5.83s-

Table 2: 13C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Atom No.Chemical Shift (δ, ppm)
1127.0
2109.3
3146.8
4147.9
5114.6
6123.1
7144.9
8115.6
9167.0
OCH₃55.9
1'128.9
2'108.5
3'145.9
4'146.7
5'114.4
6'120.8
7'123.3
8'134.3
9'63.6
OCH₃'55.9

Table 3: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zIon Type
ESI+379[M+Na]⁺
ESI+735[2M+Na]⁺
APCI-221[M-H]⁻ (Metabolite)

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3450-OH stretching
2970, 2928CH₃-C stretching
2866, 2852CH₃O- stretching
1702C=O stretching (ester)
1625C=C stretching (phenyl -CH=CH-)
1603, 1513, 1438C=C stretching (phenyl)
930, 846, 811Aromatic C-H bending

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (zg30) is used.

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30) is used.

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

  • LC-MS/MS Method:

    • Chromatographic Separation: A C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

    • Ionization (Negative ESI mode as an example):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 600 L/h

    • Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range of m/z 100-1000. For fragmentation studies, a data-dependent acquisition (DDA) or targeted MS/MS approach is employed.

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid this compound sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_Coniferyl_Ferulate cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Coniferyl Ferulate: A Technical Guide on its Antibacterial and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate (CF), a phenylpropanoid derivative, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the antibacterial and neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Antibacterial Effects of this compound and Related Compounds

While direct quantitative data on the antibacterial activity of this compound is limited in publicly available literature, studies on closely related compounds, such as coniferaldehyde and alkyl ferulic acid esters, provide valuable insights into its potential antimicrobial properties.

Quantitative Antibacterial Data

The following table summarizes the available quantitative data for compounds structurally related to this compound. This information can guide future investigations into the specific antibacterial efficacy of this compound.

CompoundBacterial StrainMethodParameterValueReference
ConiferaldehydeStaphylococcus aureusEnzyme Inhibition AssayIC₅₀ (ClpP inhibition)18.40 µg/mL[1]
Propyl ferulate (FC3)Staphylococcus aureusBroth MicrodilutionMIC0.4 mg/mL[2]
Propyl ferulate (FC3)Staphylococcus aureusBroth MicrodilutionMBC2.0 mg/mL[2]
Hexyl ferulate (FC6)Escherichia coliBroth MicrodilutionMIC0.5 mg/mL[2]
Hexyl ferulate (FC6)Escherichia coliBroth MicrodilutionMBC3.0 mg/mL[2]
Hexyl ferulate (FC6)Staphylococcus aureusBroth MicrodilutionMIC0.4 mg/mL[2]
Hexyl ferulate (FC6)Staphylococcus aureusBroth MicrodilutionMBC2.0 mg/mL[2]

Note: The absence of direct MIC/MBC values for this compound highlights a key area for future research.

Experimental Protocols: Antibacterial Activity

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Bacterial Strains: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213) are commonly used.

  • Preparation of Inoculum: Bacterial colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: The test compound (e.g., alkyl ferulic acid esters) is serially diluted in the broth in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

2. Enzyme Inhibition Assay (e.g., S. aureus ClpP)

This assay assesses the ability of a compound to inhibit the activity of a specific bacterial enzyme essential for its survival or virulence.[1]

  • Enzyme and Substrate: Purified S. aureus ClpP enzyme and a fluorogenic substrate are used.

  • Assay Procedure: The enzyme is incubated with various concentrations of the test compound (e.g., coniferaldehyde).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement: The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective potential in various in vitro and in vivo models, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Neuroprotective and Antioxidant Data

The neuroprotective and associated antioxidant activities of this compound have been quantified in several studies.

ActivityAssay/ModelParameterValueReference
Xanthine Oxidase InhibitionEnzyme Inhibition AssayIC₅₀1.97 ± 0.11 µM[3]
Antioxidant CapacityABTS Radical Scavenging AssayRelative ActivityFerulic acid > Coniferyl aldehyde ≈ Iso-ferulic acid[4]
Antioxidant CapacityFerric-Reducing Antioxidant Power (FRAP) AssayRelative ActivityFerulic acid, Iso-ferulic acid, and Coniferyl aldehyde showed similar and higher activity than methyl and ethyl ferulates.[4]
Neuroprotection against Glutamate-induced toxicityPC12 cell lineCell ViabilitySignificantly attenuated the decrease in cell viability induced by glutamate.[5]
Neuroprotection against Glutamate-induced toxicityPC12 cell lineLDH ReleaseSignificantly attenuated the release of lactate dehydrogenase induced by glutamate.[5]
Neuroprotection against MPP+-induced toxicitySH-SY5Y cell lineCell ViabilityPre-treatment with related compounds (e.g., quercetin) can restore cell viability.[6][7]
Experimental Protocols: Neuroprotective Activity

1. Glutamate-Induced Excitotoxicity in PC12 Cells

This in vitro model simulates neuronal damage caused by excessive glutamate, a key process in several neurodegenerative diseases.

  • Cell Culture: PC12 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Induction of Excitotoxicity: Glutamate is added to the cell culture to induce neuronal damage.[5]

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

    • Lactate Dehydrogenase (LDH) Release: Measured in the culture medium as an indicator of cell membrane damage.[5]

    • Apoptosis Assays: Evaluated using techniques like Annexin V/Propidium Iodide staining and flow cytometry.[5]

2. MPP+/MPTP Model of Parkinson's Disease

This model mimics the dopaminergic neuron degeneration seen in Parkinson's disease.

  • In Vitro (MPP+):

    • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

    • Toxin Induction: Cells are exposed to MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, to induce neuronal cell death.[8][9][10]

    • Treatment: Cells are co-treated or pre-treated with this compound.

    • Outcome Measures: Cell viability, mitochondrial function (e.g., mitochondrial membrane potential), and markers of apoptosis are assessed.[6][7]

  • In Vivo (MPTP):

    • Animal Model: Mice are typically used.

    • Toxin Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinson's-like pathology.

    • Treatment: this compound is administered to the animals.

    • Behavioral Assessment: Motor function is evaluated using tests like the rotarod and open-field tests.[6]

    • Histological and Biochemical Analysis: The brains are analyzed for dopaminergic neuron loss and levels of relevant proteins.

3. Aβ Aggregation Inhibition Assay for Alzheimer's Disease

This assay is used to screen for compounds that can prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

  • Aβ Peptide Preparation: Synthetic Aβ peptide (e.g., Aβ42) is prepared in a monomeric state.

  • Aggregation Conditions: The peptide is incubated under conditions that promote aggregation (e.g., specific pH, temperature, and agitation).

  • Treatment: The Aβ peptide is co-incubated with different concentrations of this compound.

  • Monitoring Aggregation: Aggregation is monitored using techniques like:

    • Thioflavin T (ThT) Fluorescence Assay: ThT binds to amyloid fibrils, resulting in a measurable increase in fluorescence.[11]

    • Electron Microscopy: To visualize the morphology of the aggregates.

Signaling Pathways in Neuroprotection

1. Inhibition of NMDAR-CaMKII-MAPKs and Mitochondrial Apoptotic Pathways

This compound has been shown to protect neurons by inhibiting glutamate-induced excitotoxicity through the modulation of the N-methyl-D-aspartate receptor (NMDAR) signaling cascade.

G Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates CaMKII CaMKII NMDAR->CaMKII Activates MAPKs MAPKs (JNK, p38) CaMKII->MAPKs Activates Mitochondria Mitochondria MAPKs->Mitochondria Induces Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Initiates CF This compound CF->NMDAR Inhibits CF->Mitochondria Protects

Caption: Inhibition of Glutamate-Induced Excitotoxicity by this compound.

2. Activation of the Nrf2 Antioxidant Pathway

A key mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CF This compound Keap1_Nrf2 Keap1-Nrf2 Complex CF->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Activation of the Nrf2 Antioxidant Pathway by this compound.

Conclusion and Future Directions

This compound exhibits promising neuroprotective properties, with well-documented mechanisms involving the mitigation of oxidative stress, inflammation, and apoptosis. Its ability to modulate key signaling pathways such as NMDAR-CaMKII-MAPKs and Nrf2 underscores its potential as a therapeutic agent for neurodegenerative diseases.

The antibacterial potential of this compound is an area that warrants further investigation. While studies on related compounds are encouraging, the lack of direct quantitative data on its efficacy against common bacterial pathogens represents a significant knowledge gap. Future research should focus on determining the MIC and MBC values of this compound against a panel of clinically relevant bacteria and elucidating its specific mechanism of antibacterial action. Such studies will be crucial in fully defining the therapeutic scope of this versatile natural compound.

References

Coniferyl Ferulate as a Monolignol Conjugate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its multifaceted roles in plant biology and its potential applications in drug development. As a monolignol conjugate, it plays a crucial role in the structure and properties of plant cell walls. Beyond its structural significance, this compound exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its role as a monolignol conjugate, and its emerging potential in pharmacology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Concepts: this compound in Plant Biology

This compound is an ester formed from coniferyl alcohol, a primary monolignol, and ferulic acid, a ubiquitous phenolic acid in plants. This conjugation is a key step in the biosynthesis of specialized lignins and other cell wall components.

Biosynthesis of this compound

The formation of this compound is catalyzed by acyltransferases, specifically members of the BAHD family of enzymes. One such enzyme, identified from Angelica sinensis and designated as AsFMT, facilitates the coupling of monolignols with feruloyl-CoA, an intermediate in the monolignol biosynthetic pathway.[1] This enzymatic reaction is a critical control point for the incorporation of ferulate into the lignin polymer.

dot

Caption: Biosynthesis of this compound via AsFMT.

Role in the Plant Cell Wall

The incorporation of this compound into the lignin backbone introduces ester linkages, which are more susceptible to chemical cleavage than the typical ether and carbon-carbon bonds found in lignin.[2][3] This structural modification has significant implications for the industrial processing of lignocellulosic biomass. Plants bioengineered to have higher levels of this compound in their lignin demonstrate improved cell wall saccharification after mild alkaline pretreatment, making them a more desirable feedstock for biofuel production and paper manufacturing.[1][2][3][4] The presence of these labile ester bonds facilitates the breakdown of the lignin polymer, allowing for easier access to cellulose and other polysaccharides.[2][3][4]

Quantitative Data

The abundance of this compound varies significantly among different plant species and even between different tissues within the same plant. Furthermore, its bioactivity, such as its inhibitory potential against certain enzymes, has been quantified.

Plant/TissueThis compound Content (mg/g)Reference
Angelica sinensis (Root)0.52[5]
Angelica sinensis (Stem)0.021[5]
Angelica sinensis (various preparations)Varies (see reference for details)[6][7]
Arabidopsis thaliana (Stem)~0.007 (as coniferyl alcohol)[8]

Table 1: this compound Content in Various Plant Sources.

ParameterValueConditionsReference
IC50 for Glutathione S-Transferase (GST) 0.3 µMHuman placental GST[1][4][9]
IC50 for Xanthine Oxidase (XO) 1.97 ± 0.11 µM[4]

Table 2: Bioactivity of this compound.

Experimental Protocols

Extraction of this compound from Angelica sinensis

Several methods have been optimized for the extraction of this compound, with varying efficiencies. Pressurized Liquid Extraction (PLE) has been shown to be highly efficient.[10][11]

Pressurized Liquid Extraction (PLE) Protocol:

  • Sample Preparation: Grind dried Angelica sinensis roots to a fine powder (0.32-0.43 mm).

  • Extraction Solvent: Use methanol-formic acid (95:5, v/v).

  • PLE System Parameters:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes per cycle

    • Number of cycles: 2

  • Collection: Collect the extract and evaporate the solvent under reduced pressure.

  • Purification: The crude extract can be further purified using techniques like High-Performance Centrifugal Partition Chromatography (HPCPC).[12]

Note: The choice of extraction method significantly impacts the yield of this compound. Decoction, a traditional method, results in undetectable levels of this compound due to its instability at high temperatures in aqueous solutions.[10][11]

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound is typically performed using reverse-phase HPLC.

HPLC Protocol:

  • Column: ZORBAX ODS C18 column (4.6 mm × 250 mm i.d., 5 µm).[13]

  • Mobile Phase: A gradient of 1% aqueous acetic acid (A) and acetonitrile (B).[13]

    • 0-7 min: Linear gradient from 10% to 33% B.

    • 7-55 min: Isocratic elution at 33% B.

  • Flow Rate: 1.0 ml/min.[13]

  • Detection: UV detector at 324 nm.[13]

  • Quantification: Use a standard curve of purified this compound for accurate quantification.

Glutathione S-Transferase (GST) Inhibition Assay

The inhibitory activity of this compound on GST can be determined using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.[9][10][11][12][14]

GST Inhibition Assay Protocol:

  • Reagents:

    • Phosphate buffer (pH 6.5)

    • Reduced glutathione (GSH) solution

    • CDNB solution

    • GST enzyme solution

    • This compound solution (in a suitable solvent like DMSO)

  • Assay Mixture: In a 96-well plate, combine the phosphate buffer, GSH, and GST enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Initiate Reaction: Add CDNB to all wells to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is proportional to GST activity.

  • IC50 Calculation: Plot the percentage of GST inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration that causes 50% inhibition of the enzyme activity.

This compound in Drug Development

The unique chemical properties and biological activities of this compound make it a promising candidate for drug development, particularly in the context of cancer therapy.

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This compound has been shown to reverse MDR through a dual mechanism:

  • Inhibition of Glutathione S-Transferase (GST): this compound is a potent inhibitor of GST.[1][4][9] GST is involved in the detoxification of many chemotherapeutic drugs. By inhibiting GST, this compound can increase the intracellular concentration and efficacy of these drugs. Kinetic analysis has revealed that this compound acts as a reversible, noncompetitive inhibitor of GST with respect to both GSH and CDNB.[1][9]

  • Downregulation of P-glycoprotein (P-gp): Studies have shown that this compound can significantly decrease the expression of P-gp at the mRNA level.[1][9][15] P-gp is a major efflux pump that actively removes chemotherapeutic agents from cancer cells. By downregulating P-gp, this compound reduces the efflux of anticancer drugs, leading to their accumulation within the cancer cells and enhancing their cytotoxic effects.[15]

MDR_Reversal_by_Coniferyl_Ferulate

Caption: Workflow for bioengineering plants with "zip" lignin.

Conclusion and Future Directions

This compound stands out as a monolignol conjugate with significant implications for both plant science and pharmacology. Its incorporation into lignin offers a promising avenue for improving the efficiency of biomass conversion, a critical aspect of the bio-based economy. In the realm of drug development, its ability to reverse multidrug resistance in cancer cells presents a novel strategy to enhance the efficacy of existing chemotherapeutic agents.

Future research should focus on several key areas:

  • Expanding the quantitative analysis of this compound across a broader range of plant species to identify new and abundant natural sources.

  • Elucidating the detailed molecular mechanisms by which this compound modulates signaling pathways, particularly in the context of neuroprotection and cancer therapy.

  • Optimizing the bioengineering strategies for incorporating this compound into various lignocellulosic crops to maximize the benefits for biorefineries.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound as an adjuvant in cancer chemotherapy.

This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound. The provided data, protocols, and visual models are intended to facilitate further investigation and application of this remarkable natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coniferyl Ferulate from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the extraction of Coniferyl ferulate, a bioactive compound with notable pharmacological activities, from plant sources.[1][2] The protocols detailed below are based on scientific literature and are intended to guide researchers in developing efficient and optimized extraction strategies. This compound is known for its instability, particularly its susceptibility to hydrolysis into ferulic acid, making the choice of extraction method and conditions critical.[1][3]

I. Overview of Extraction Methods

Several methods have been successfully employed for the extraction of this compound from plant matrices, with Angelica sinensis (Danggui) being a primary source.[1][4][5] The choice of method significantly impacts the extraction efficiency and the final concentration of this compound in the extract. A comparative summary of different techniques is presented below.

Key Findings from Comparative Studies:

  • High Efficiency Methods: Sonication (SE) and Pressurized Liquid Extraction (PLE) have demonstrated the highest extraction efficiencies for this compound.[1][5]

  • Moderate Efficiency Method: Supercritical Fluid Extraction (SFE) is also effective and yields a high ratio of this compound.[1][5]

  • Ineffective Methods for this compound: Hydrodistillation (HD) and Decoction (DC) are not suitable for extracting this compound as the compound is not detectable in extracts prepared by these methods.[1][4][5] These methods, however, show selectivity for other compounds like ligustilide and ferulic acid.[1]

Table 1: Comparison of Extraction Method Efficiency for this compound
Extraction MethodRelative EfficiencyKey Characteristics
Pressurized Liquid Extraction (PLE)Very HighUtilizes elevated temperatures and pressures to enhance extraction.
Sonication (SE)Very HighEmploys ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Supercritical Fluid Extraction (SFE)HighUses a supercritical fluid (e.g., CO2) as the solvent, often with a modifier.
Hydrodistillation (HD)Not DetectedInvolves boiling the plant material in water; unsuitable for thermolabile compounds.
Decoction (DC)Not DetectedTraditional method of boiling plant material in water; unsuitable for this compound.

Source: Data compiled from multiple studies.[1][4][5]

II. Experimental Protocols

This section provides detailed protocols for the most effective methods of this compound extraction.

Protocol 1: Sonication Extraction (SE)

Sonication is a highly efficient method for extracting this compound at room temperature, which helps to minimize degradation.[1]

Materials and Reagents:

  • Dried and powdered plant material (e.g., Angelica sinensis root)

  • Extraction Solvent: Methanol-formic acid (95:5, v/v)[1]

  • Ultrasonic bath

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1.0 g).

  • Add the extraction solvent at a defined solvent-to-solid ratio (e.g., 50:1 mL/g).[1]

  • Place the mixture in an ultrasonic bath and sonicate for the optimized duration (e.g., 40 minutes) at room temperature.[1]

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant (the extract).

  • For obtaining a concentrated extract, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., ≤ 40°C) to prevent degradation.

  • Store the final extract at a low temperature (e.g., -20°C) in the dark.

Workflow for Sonication Extraction

G start Start: Powdered Plant Material solvent Add Methanol-Formic Acid (95:5) start->solvent sonication Ultrasonic Bath (40 min, Room Temp) solvent->sonication separation Filtration / Centrifugation sonication->separation extract Collect Supernatant (Extract) separation->extract concentration Solvent Evaporation (Rotary Evaporator, ≤ 40°C) extract->concentration storage Store Extract at -20°C concentration->storage

Caption: Workflow of Sonication Extraction for this compound.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that offers high selectivity. For this compound, the use of a modifier is necessary to improve extraction efficiency.[1]

Materials and Reagents:

  • Dried and powdered plant material

  • Supercritical Fluid: Carbon Dioxide (CO2)

  • Modifier Solvent: Ethyl acetate[1]

  • SFE system

Optimized SFE Parameters: [1]

ParameterOptimized Value
Pressure350 Bar
Temperature40°C
Static Extraction Time4 hours
Modifier (Ethyl Acetate) Volume60 mL

Procedure:

  • Load the extraction vessel of the SFE system with the powdered plant material.

  • Set the system parameters to the optimized conditions (Pressure: 350 Bar, Temperature: 40°C).

  • Introduce the modifier (ethyl acetate) into the system.

  • Perform the static extraction for 4 hours.

  • Initiate the dynamic extraction phase to collect the extract.

  • The extract, containing this compound, is separated from the supercritical fluid in the collection vessel.

  • Further concentrate the extract if necessary, under mild conditions.

Workflow for Supercritical Fluid Extraction

G start Start: Powdered Plant Material load Load into SFE Vessel start->load set_params Set Parameters (350 Bar, 40°C) load->set_params add_modifier Add Modifier (Ethyl Acetate) set_params->add_modifier extract Static Extraction (4h) add_modifier->extract collect Dynamic Extraction & Collection extract->collect end Final Extract collect->end

Caption: Workflow of Supercritical Fluid Extraction for this compound.

Protocol 3: Enrichment and Purification

For applications requiring high purity this compound, a multi-step enrichment and purification process is necessary.

Part A: Solvent Extraction for Enrichment [2]

This initial step enriches the concentration of this compound from an oil-based extract.

Materials and Reagents:

  • Angelica sinensis oil

  • n-heptane

  • Ultrasonic apparatus

Procedure:

  • Take a known quantity of Angelica sinensis oil (e.g., 5.0 g).

  • Add n-heptane (e.g., 50 mL) and sonicate for 10 minutes.[2]

  • Repeat the extraction with n-heptane five times.

  • Discard the n-heptane extracts. The remaining oil fraction is enriched with this compound.[2]

  • Store the enriched fraction at -20°C for further purification.

Part B: High-Performance Centrifugal Partition Chromatography (HPCPC) for Purification [2][6]

HPCPC is a liquid-liquid chromatography technique effective for purifying compounds from complex mixtures.

Materials and Reagents:

  • Enriched this compound fraction

  • HPCPC solvent system: n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v)[2][6]

  • HPCPC instrument

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in equal volumes. Allow the phases to separate.

  • The upper (organic) phase will be used as the stationary phase, and the lower (aqueous) phase as the mobile phase.[2]

  • Dissolve the enriched fraction in a mixture of the upper and lower phases (1:1, v/v).

  • Set up the HPCPC system. The separation mode is descending, with the lower phase as the mobile phase.[7]

  • Inject the sample and run the chromatography.

  • Monitor the eluent at a suitable wavelength (e.g., 318 nm) to detect the peak corresponding to this compound.[7]

  • Collect the fraction containing the purified this compound. Purity can be assessed by HPLC, with purities exceeding 98% being achievable.[2][6]

Logical Relationship for Purification

G start Crude Plant Extract/Oil enrichment Enrichment (Solvent Partitioning with n-heptane) start->enrichment purification Purification (HPCPC) enrichment->purification analysis Purity Analysis (HPLC) purification->analysis product High-Purity this compound (>98%) analysis->product

Caption: Logical workflow for the purification of this compound.

III. Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts.

HPLC System and Conditions: [1][5]

ParameterSpecification
Column ZORBAX ODS C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A: 1% aqueous acetic acidB: Acetonitrile
Gradient Elution 0-7 min: 10-33% B (linear gradient)7-55 min: 33% B (isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 324 nm
Column Temperature 25°C

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample extract for injection, ensuring it is filtered.

  • Inject both standards and samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions.

IV. Important Considerations

  • Compound Instability: this compound is heat-sensitive and can hydrolyze to ferulic acid.[1] Therefore, extraction methods should avoid high temperatures. The use of slightly acidic solvents can help to suppress this conversion.[3]

  • Solvent Selection: The choice of solvent is crucial. For sonication, a mixture of methanol and formic acid has proven effective.[1] For SFE, ethyl acetate is a suitable modifier.[1]

  • Method Optimization: The parameters for each extraction method (e.g., time, temperature, pressure, solvent-to-solid ratio) should be optimized for the specific plant material being used to maximize yield.

By following these detailed protocols and considering the key factors influencing extraction, researchers can successfully isolate and quantify this compound for further scientific investigation and drug development.

References

Synthesis of Coniferyl Ferulate for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl ferulate, a naturally occurring phenolic compound found in various plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes. It also includes a comprehensive purification method and summarizes its key biological activities with available quantitative data. The application notes are intended to guide researchers in the efficient production and evaluation of this compound for further investigation into its therapeutic potential.

Introduction

This compound is an ester formed from coniferyl alcohol and ferulic acid. Its structure contributes to its potent biological activities, making it a valuable compound for drug discovery and development. This document outlines the necessary procedures to synthesize and purify this compound, and provides an overview of its known mechanisms of action, including its effects on key signaling pathways.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the esterification of coniferyl alcohol and ferulic acid. A common and effective method for this transformation is the Steglich esterification, which proceeds under mild conditions and is suitable for molecules with sensitive functional groups.

Experimental Protocol: Steglich Esterification

Materials and Reagents:

  • Ferulic acid

  • Coniferyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid (1 equivalent) and coniferyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted ferulic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Workflow for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow start Start dissolve Dissolve Ferulic Acid & Coniferyl Alcohol in DCM start->dissolve add_reagents Add DMAP and DCC dissolve->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react filter Filter to Remove DCU react->filter wash_bicarb Wash with NaHCO3 Solution filter->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 & Concentrate wash_brine->dry purify Silica Gel Chromatography dry->purify end Pure this compound purify->end

A flowchart illustrating the chemical synthesis of this compound via Steglich esterification.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a greener alternative to chemical methods, often providing high selectivity under mild reaction conditions. Lipases are commonly used enzymes for esterification reactions.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials and Reagents:

  • Ferulic acid

  • Coniferyl alcohol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous solvent (e.g., 2-methyl-2-propanol or toluene)

  • Molecular sieves

Procedure:

  • Reaction Setup: In a sealed flask, dissolve ferulic acid (1 equivalent) and coniferyl alcohol (1-3 equivalents) in the chosen anhydrous solvent. Add molecular sieves to maintain anhydrous conditions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of substrates).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with constant shaking for 24-72 hours. The reaction progress can be monitored by HPLC.

  • Enzyme Removal: After the reaction, filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate and purify the product using column chromatography as described in the chemical synthesis protocol.

Purification of this compound

High-performance centrifugal partition chromatography (HPCPC) is an effective method for the purification of this compound from crude synthesis mixtures or natural extracts.[1][2]

Experimental Protocol: High-Performance Centrifugal Partition Chromatography (HPCPC)

Materials and Reagents:

  • Crude this compound

  • n-Hexane

  • Ethyl acetate

  • Ethanol

  • Water

  • HPCPC instrument

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (e.g., in a 5:5:5:5 v/v ratio). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • HPCPC Setup:

    • Use the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Fill the HPCPC column with the stationary phase.

    • Set the rotation speed (e.g., 1500 rpm) and flow rate of the mobile phase (e.g., 2 mL/min).

  • Sample Injection: Dissolve the crude this compound in a small volume of a 1:1 mixture of the upper and lower phases and inject it into the HPCPC system.

  • Fraction Collection: Collect fractions as they elute from the column. Monitor the elution profile using a UV detector (at approximately 328 nm).

  • Purity Analysis: Analyze the fractions containing the target compound by HPLC to confirm purity. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of interest for therapeutic applications.

Biological ActivityAssay/ModelKey FindingsQuantitative Data (IC50)
Antioxidant Activity DPPH Radical Scavenging AssayExhibits concentration-dependent radical scavenging activity.Not specified in reviewed literature
ABTS Radical Scavenging AssayShows potent scavenging of ABTS radicals.Not specified in reviewed literature
Enzyme Inhibition Xanthine Oxidase Inhibition AssayPotent inhibitor of xanthine oxidase, an enzyme involved in gout.[3]1.97 ± 0.11 µM[3]
Glutathione S-Transferase (GST) Inhibition AssayStrong inhibitor of GST, an enzyme associated with drug resistance in cancer.[4]0.3 µM[4]
Anticancer Activity Breast Cancer Stem Cell (BCSC) modelsSuppresses mammosphere formation and induces apoptosis in BCSCs.[5]Not specified in reviewed literature
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated macrophagesModulates NF-κB signaling pathway.Not specified in reviewed literature
Neuroprotective Activity Glutamate-induced neurotoxicity modelAttenuates neuronal cell death by inhibiting the NMDAR-CaMKII-MAPKs pathway.Not specified in reviewed literature

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various diseases.

EGFR/c-Myc Signaling Pathway in Breast Cancer Stem Cells

Dihydrothis compound, a related compound, has been shown to inhibit the stemness of breast cancer cells by targeting the EGFR/c-Myc signaling pathway.[5] It is plausible that this compound acts through a similar mechanism.

cluster_egfr EGFR/c-Myc Signaling Pathway Coniferyl_Ferulate This compound EGFR EGFR Coniferyl_Ferulate->EGFR Inhibits Stat3 Stat3 EGFR->Stat3 cMyc c-Myc Stat3->cMyc Stemness Cancer Stem Cell Properties (Proliferation, Self-renewal) cMyc->Stemness

Proposed inhibition of the EGFR/c-Myc pathway by this compound in cancer stem cells.
NF-κB Signaling Pathway in Inflammation

This compound is suggested to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->Inflammatory_Genes Induces Transcription Coniferyl_Ferulate This compound Coniferyl_Ferulate->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound, leading to reduced inflammation.

Conclusion

The protocols and data presented in this document provide a solid foundation for researchers interested in the synthesis and biological evaluation of this compound. The detailed methodologies for chemical and enzymatic synthesis, along with a robust purification strategy, will enable the production of high-purity material for in-depth studies. The summarized biological activities and modulated signaling pathways highlight the therapeutic potential of this compound and suggest avenues for future research in drug discovery and development. Further investigation is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

High-Performance Liquid Chromatography (HPLC) analysis of Coniferyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate is a naturally occurring ester of coniferyl alcohol and ferulic acid, predominantly found in various medicinal plants, including Angelica sinensis and Ligusticum chuanxiong. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and reliable quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound.

This document provides detailed application notes and standardized protocols for the HPLC analysis of this compound, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HPLC analysis of this compound, compiled from various research sources. It is important to note that these values may vary depending on the specific instrumentation, column chemistry, and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.

Table 1: Chromatographic Conditions and Performance

ParameterTypical Value/ConditionSource(s)
HPLC System Agilent 1100/1200 series or equivalent[1][2]
Column Zorbax ODS C18, 5 µm, 4.6 x 250 mm[1][2]
Guard Column Zorbax ODS C18, 5 µm, 4.6 x 12.5 mm[2]
Mobile Phase A 1% Acetic Acid in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Gradient Elution 0-18 min, 19% B; 18-60 min, 19-100% B[3][4]
Flow Rate 1.0 mL/min[1][2][3][4]
Injection Volume 10 µL[1][2][3]
Column Temperature 30°C[3][4]
Detection Wavelength 318 nm or 324 nm[1][2]
Retention Time Approximately 15-25 minutes (Varies with gradient)[1][3]

Table 2: Method Validation Parameters

ParameterTypical PerformanceSource(s)
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) Method dependent, typically in the ng/mL range.[6][7][8]
Limit of Quantification (LOQ) Method dependent, typically in the ng/mL range.[6][7][8]
Precision (RSD%) < 2%[5]
Accuracy (Recovery %) 95-105%[5]
Purity (Post-Purification) > 98%[2]

Experimental Protocols

This section outlines a detailed methodology for the HPLC analysis of this compound in a plant matrix, based on established protocols.

Reagents and Materials
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (analytical grade)

  • Formic Acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Angelica sinensis root powder)
  • Extraction:

    • Accurately weigh 1.0 g of dried, powdered Angelica sinensis root into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of methanol to ensure exhaustive extraction.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30°C.

    • Set the detection wavelength to 324 nm.[1]

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

    • It is good practice to run a standard solution periodically during a long sequence of sample analysis to check for system stability.

  • Data Acquisition and Processing:

    • Acquire the chromatograms and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Quantification of Coniferyl Ferulate in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coniferyl ferulate is a significant bioactive compound found in various medicinal plants, notably in the roots of Angelica sinensis (Danggui) and Ligusticum chuanxiong.[1][2] It is an ester of ferulic acid and coniferyl alcohol and is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] However, its inherent instability, particularly its susceptibility to hydrolysis into ferulic acid, presents challenges for accurate quantification.[3][4] These application notes provide detailed protocols for the extraction and quantification of this compound in plant extracts, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data of this compound extracted from Angelica sinensis using various methods. The efficiency of extraction is highly dependent on the methodology employed.

Plant SpeciesExtraction MethodSolventThis compound Yield (mg/g of dried plant material)Reference
Angelica sinensisSonication Extraction (SE)Methanol-formic acid (95:5, v/v)~1.8[5][6]
Angelica sinensisPressurized Liquid Extraction (PLE)Methanol~1.8[5][6]
Angelica sinensisSupercritical Fluid Extraction (SFE)CO2 with ethyl acetate modifier~1.5[5][6]
Angelica sinensisHydrodistillation (HD)WaterNot detected[5][6]
Angelica sinensisDecoction (DC)WaterNot detected[5][6]

Note: The yields are approximated from graphical data presented in the cited literature. Sonication and Pressurized Liquid Extraction demonstrate the highest efficiency for extracting this compound.[5][6] In contrast, traditional methods like hydrodistillation and decoction are not suitable for the extraction of this compound due to its instability.[5][6][7]

Experimental Protocols

Protocol 1: Extraction of this compound using Sonication

This protocol details the sonication-assisted extraction of this compound from powdered plant material, optimized for Angelica sinensis.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Angelica sinensis root, 40-80 mesh)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Extraction solvent: Methanol-formic acid (95:5, v/v)

  • Ultrasonic bath (43 kHz, 320 W)

  • 50 mL flasks

  • Analytical balance

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 0.5 g of the powdered plant material and place it into a 50 mL flask.

  • Add 25 mL of the extraction solvent (methanol-formic acid, 95:5, v/v) to the flask.

  • Weigh the flask with the sample and solvent.

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at room temperature.[5]

  • After sonication, allow the flask to cool to room temperature.

  • Add the extraction solvent to the flask to compensate for any solvent loss during sonication, bringing it back to the original weight.

  • Mix thoroughly and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantitative analysis of this compound in the prepared plant extracts.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: ZORBAX ODS C18 column (4.6 mm × 250 mm, 5 µm) with a compatible guard column.[5]

  • Mobile Phase:

    • Solvent A: 1% aqueous acetic acid

    • Solvent B: Acetonitrile

  • Elution Gradient:

    • 0-7 min: Linear gradient from 10% to 33% B

    • 7-55 min: Isocratic elution at 33% B[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µl[5]

  • Column Temperature: 25 °C[5]

  • Detection Wavelength: 324 nm[5]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Sample Analysis: Inject the filtered plant extract (from Protocol 1) into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Peak purity can be confirmed using a DAD detector by comparing the UV spectra.[5]

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample. The amount of this compound in the original plant material can then be calculated based on the initial weight of the plant material and the extraction volume.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Extraction Drying & Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Quantification Quantification Data Processing->Quantification Peak Area

Caption: Workflow for this compound Quantification.

Chemical Relationship

The diagram below shows the chemical relationship between this compound and its hydrolysis products, coniferyl alcohol and ferulic acid.

G This compound This compound Coniferyl Alcohol Coniferyl Alcohol This compound->Coniferyl Alcohol Hydrolysis Ferulic Acid Ferulic Acid This compound->Ferulic Acid Hydrolysis

Caption: Hydrolysis of this compound.

References

Application Notes and Protocols for Enzymatic Assays Involving Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the enzymatic interactions of Coniferyl ferulate (CF), a natural compound with potential therapeutic properties. The primary focus is on its inhibitory effects on Xanthine Oxidase (XO) and Glutathione S-Transferase (GST), two enzymes implicated in various pathological conditions.

Introduction

This compound is a bioactive compound that has demonstrated significant inhibitory activity against key enzymes such as Xanthine Oxidase and Glutathione S-Transferase. Understanding the kinetics and mechanisms of this inhibition is crucial for the development of novel therapeutics for conditions like hyperuricemia, gout, and drug-resistant cancers.[1][2] These protocols outline the materials and procedures required to perform robust and reproducible enzymatic assays to characterize the inhibitory potential of this compound.

Quantitative Data Summary

The inhibitory effects of this compound on Xanthine Oxidase and Glutathione S-Transferase are summarized below. This data provides a benchmark for researchers evaluating the potency of this compound.

EnzymeInhibitorIC50 Value (µM)Type of InhibitionReference
Xanthine Oxidase (XO)This compound1.97 ± 0.11Uncompetitive[1]
Xanthine Oxidase (XO)Allopurinol (Control)2.49 ± 0.07Not Specified[1]
Glutathione S-Transferase (GST)This compound0.3Noncompetitive[2][3]
Glutathione S-Transferase (GST)Ethacrynic acid (EA) (Control)4.89Not Specified[3]

Experimental Protocols

Xanthine Oxidase (XO) Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory effect of this compound on Xanthine Oxidase activity by measuring the formation of uric acid from xanthine.[4][5]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound (Test compound)

  • Allopurinol (Positive control)

  • Potassium phosphate buffer (50-100 mM, pH 7.5-7.8)[4][6]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional, for high-throughput screening)[6]

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 50-100 mM potassium phosphate buffer (pH 7.5-7.8).

    • Prepare a stock solution of Xanthine. Due to its poor solubility, it can be dissolved in a minimal volume of NaOH before adjusting the pH to 7.5 with the phosphate buffer.[4]

    • Prepare a stock solution of Xanthine Oxidase (e.g., 0.025-0.5 U/mL) in cold phosphate buffer.[4][6]

    • Prepare stock solutions of this compound and Allopurinol in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay mixture does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Protocol:

    • The assay mixture should be prepared in a final volume that is appropriate for the cuvette or microplate well being used.

    • A typical assay mixture consists of the phosphate buffer, the test compound solution (this compound or Allopurinol) or vehicle (for control), and the Xanthine Oxidase solution.[4]

    • Pre-incubate this mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).[6][7]

    • Initiate the enzymatic reaction by adding the Xanthine solution.

    • Immediately measure the increase in absorbance at 290-295 nm for a defined period (e.g., 3-5 minutes).[4][8] This absorbance change corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against different concentrations of the compound.

    • To determine the mode of inhibition, perform kinetic studies by varying the concentration of the substrate (Xanthine) at different fixed concentrations of this compound and create a Lineweaver-Burk plot.[4]

Glutathione S-Transferase (GST) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of GST by this compound. The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in a product that absorbs light at 340 nm.[9][10][11]

Materials:

  • Glutathione S-Transferase (e.g., from human placenta)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced Glutathione (GSH)

  • This compound (Test compound)

  • Ethacrynic acid (Positive control)

  • Phosphate buffer (e.g., 100 mM Potassium phosphate, pH 6.5)[12]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 6.5).

    • Prepare stock solutions of CDNB and GSH (e.g., 100 mM).[9] CDNB is often dissolved in ethanol.[13]

    • Prepare a stock solution of GST.

    • Prepare stock solutions of this compound and Ethacrynic acid in DMSO. Further dilute with the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is minimal.

  • Assay Protocol:

    • Prepare an assay cocktail containing the phosphate buffer, GSH, and CDNB.[9][13]

    • In a cuvette or microplate well, add the assay cocktail and the test compound solution (this compound or Ethacrynic acid) or vehicle (for control).

    • Add the GST enzyme solution to initiate the reaction.

    • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 30°C).[9][13]

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition as described for the XO assay.

    • Determine the IC50 value of this compound.

    • For kinetic analysis to determine the mode of inhibition, vary the concentrations of both CDNB and GSH independently while keeping the concentration of this compound constant.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described enzymatic assays.

XO_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions: - Phosphate Buffer (pH 7.5) - Xanthine - Xanthine Oxidase - this compound (in DMSO) - Allopurinol (in DMSO) assay_mix Prepare Assay Mixture: Buffer + XO + Inhibitor/Vehicle reagent_prep->assay_mix pre_incubate Pre-incubate (e.g., 10 min at 25°C) assay_mix->pre_incubate start_reaction Initiate Reaction (Add Xanthine) pre_incubate->start_reaction measure Measure Absorbance (295 nm for 3-5 min) start_reaction->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetics Kinetic Analysis (Lineweaver-Burk Plot) calc_inhibition->kinetics

Caption: Workflow for the Xanthine Oxidase (XO) Inhibition Assay.

GST_Inhibition_Assay_Workflow cluster_prep_gst Reagent Preparation cluster_assay_gst Assay Execution cluster_analysis_gst Data Analysis reagent_prep_gst Prepare Stock Solutions: - Phosphate Buffer (pH 6.5) - CDNB - GSH - GST Enzyme - this compound (in DMSO) - Ethacrynic Acid (in DMSO) assay_cocktail Prepare Assay Cocktail: Buffer + GSH + CDNB reagent_prep_gst->assay_cocktail reaction_mix Prepare Reaction Mixture: Cocktail + Inhibitor/Vehicle assay_cocktail->reaction_mix start_reaction_gst Initiate Reaction (Add GST Enzyme) reaction_mix->start_reaction_gst measure_gst Measure Absorbance (340 nm for 5 min) start_reaction_gst->measure_gst calc_rate_gst Calculate Reaction Rate measure_gst->calc_rate_gst calc_inhibition_gst Calculate % Inhibition calc_rate_gst->calc_inhibition_gst det_ic50_gst Determine IC50 calc_inhibition_gst->det_ic50_gst kinetics_gst Kinetic Analysis calc_inhibition_gst->kinetics_gst

Caption: Workflow for the Glutathione S-Transferase (GST) Inhibition Assay.

References

Application Notes & Protocols: Pressurized Liquid Extraction (PLE) of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coniferyl ferulate is a bioactive compound found in various medicinal plants, notably Angelica sinensis (Danggui). It is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, this compound is known for its chemical instability, being susceptible to hydrolysis into ferulic acid and coniferyl alcohol during extraction[1][2][3][4]. This instability presents a significant challenge for its efficient isolation.

Pressurized Liquid Extraction (PLE) is an advanced extraction technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of bioactive compounds from solid matrices. This method offers several advantages over traditional techniques, including reduced solvent consumption, shorter extraction times, and improved yields. For thermally labile compounds like this compound, the optimized use of PLE can be particularly beneficial, minimizing degradation while maximizing recovery.

These application notes provide a detailed protocol for the extraction of this compound using PLE, a comparison with other extraction techniques, and an overview of its known biological activities.

Experimental Protocols

Pressurized Liquid Extraction (PLE) Protocol

This protocol is based on optimized conditions reported for the extraction of this compound from Angelica sinensis.

a. Sample Preparation:

  • Obtain dried plant material (e.g., roots of Angelica sinensis).

  • Grind the plant material to a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

  • Thoroughly mix the powdered sample with a dispersing agent, such as diatomaceous earth, to prevent aggregation and potential blockage of the extraction cell.

b. PLE System Parameters:

  • Instrument: An accelerated solvent extractor system.

  • Extraction Solvent: Methanol[1].

  • Temperature: 100 °C[1].

  • Pressure: 1200 psi[1].

  • Static Extraction Time: 10 minutes[1].

  • Static Cycles: 2[1].

  • Flush Volume: 60%[1].

  • Nitrogen Purge: 60 seconds.

c. Extraction Procedure:

  • Pack a stainless-steel extraction cell with the prepared sample-dispersant mixture.

  • Place the cell into the PLE system.

  • Set the system to the parameters listed above.

  • Initiate the extraction sequence. The instrument will automatically heat and pressurize the cell, perform the static extraction cycles, and flush the extract into a collection vial.

  • Collect the extract and bring it to a known volume with the extraction solvent.

  • Filter the extract through a 0.45 μm filter prior to analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

a. Chromatographic Conditions:

  • Column: ZORBAX ODS C18 (4.6 mm × 250 mm, 5 μm) with a compatible guard column[1].

  • Mobile Phase A: 1% aqueous acetic acid[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Elution: 10-33% B from 0-7 minutes, followed by isocratic elution at 33% B from 7-55 minutes[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 25 °C[1].

  • Detection Wavelength: 324 nm[1].

  • Injection Volume: 10 μL[1].

b. Quantification:

  • Prepare a standard stock solution of this compound of known concentration.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.

  • Inject the filtered PLE extract.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the extract by integrating the peak area and comparing it to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Angelica sinensis

Extraction MethodSolventTemperature (°C)Pressure (Bar)TimeYield of this compound (mg/g)Reference
PLE Methanol100~82.7 (1200 psi)10 min (static)Not explicitly quantified, but efficiency ranked highest alongside SE.[1]
Sonication (SE) Methanol-formic acid (95:5, v/v)Room TemperatureN/A40 minNot explicitly quantified, but efficiency ranked highest alongside PLE.[1]
Supercritical Fluid Extraction (SFE) CO2 with Ethyl Acetate modifier403504 h (static)Lower than PLE and SE.[1]
Hydrodistillation (HD) WaterBoilingN/AN/ANot detected.[1]
Decoction (DC) Water98-100N/A20 minNot detected.[1]

Note: The study by Deng et al. (2009) focused on the relative efficiency of the extraction methods rather than providing absolute yield values in mg/g for all methods.[1]

Mandatory Visualization

Pressurized Liquid Extraction (PLE) Workflow

PLE_Workflow cluster_prep Sample Preparation cluster_ple PLE Process cluster_analysis Analysis start Dried Plant Material (e.g., Angelica sinensis roots) grind Grind to Fine Powder start->grind mix Mix with Dispersing Agent grind->mix pack Pack Extraction Cell mix->pack ple_system Pressurized Liquid Extractor (Set Parameters: Temp: 100°C, Pressure: 1200 psi Solvent: Methanol) pack->ple_system extract Automated Extraction (Static Cycles, Flush) ple_system->extract collect Collect Extract extract->collect filter Filter Extract (0.45 µm) collect->filter hplc HPLC Analysis filter->hplc quantify Quantification hplc->quantify Bioactivity_Pathway cluster_targets Molecular Targets & Pathways cluster_effects Pharmacological Effects cf This compound xo Xanthine Oxidase cf->xo Inhibits nmdar NMDAR-CaMKII-MAPKs Pathway cf->nmdar Inhibits gst Glutathione S-Transferase (GST) cf->gst Inhibits hyperuricemia Anti-hyperuricemic Effect xo->hyperuricemia Leads to neuroprotection Neuroprotective Effect nmdar->neuroprotection Modulates mdr Reversal of Multidrug Resistance gst->mdr Contributes to

References

Application Notes & Protocols: Supercritical Fluid Extraction (SFE) of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of coniferyl ferulate from natural sources using Supercritical Fluid Extraction (SFE). This compound, a potent bioactive compound found in plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Introduction to Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is a green and efficient separation technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[1] Operating above its critical temperature (31°C) and pressure (74 bar), supercritical CO₂ exhibits unique properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds.[1] The selectivity of SFE can be finely tuned by adjusting parameters such as pressure, temperature, and the addition of a co-solvent, making it an ideal method for extracting thermally labile and non-polar to moderately polar compounds like this compound.[2]

Biological Significance of this compound

This compound has been identified as a key bioactive constituent in several medicinal plants and is recognized for its therapeutic potential.[3] Its pharmacological effects are largely attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[1] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[4] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby exerting its anti-inflammatory effects.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_p->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination NFkB_n NF-κB NFkB->NFkB_n Translocation Coniferyl_Ferulate This compound Coniferyl_Ferulate->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Induces

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Activation of Nrf2 Signaling

The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is the primary regulator of the cellular antioxidant response.[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[6] In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[6] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[7] Natural compounds like this compound can activate this pathway, enhancing the cell's ability to combat oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Coniferyl_Ferulate This compound Coniferyl_Ferulate->Keap1_Nrf2 Induces Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Induces

Figure 2. Activation of the Nrf2 antioxidant pathway by this compound.

Supercritical Fluid Extraction Protocol for this compound

This protocol is based on optimized parameters for the extraction of this compound from Angelica sinensis.[8][9]

Materials and Equipment
  • Supercritical Fluid Extractor system

  • High-purity CO₂ (SFE grade)

  • Co-solvent: Ethyl acetate (HPLC grade)

  • Grinder or mill

  • Extraction vessel

  • Collection vessel

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Workflow

SFE_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection and Analysis Plant_Material Dried Plant Material (e.g., Angelica sinensis roots) Grinding Grind to a fine powder (e.g., 40-60 mesh) Plant_Material->Grinding Loading Load powdered material into the extraction vessel Grinding->Loading SFE_System SFE System Loading->SFE_System Extraction Perform Static then Dynamic Extraction SFE_System->Extraction Set_Parameters Set Extraction Parameters: - Pressure - Temperature - CO2 Flow Rate - Co-solvent Set_Parameters->SFE_System Collection Collect the extract from the separator/collection vessel Extraction->Collection Solvent_Removal Remove residual solvent (if necessary) Collection->Solvent_Removal Analysis Quantitative Analysis (e.g., HPLC) Solvent_Removal->Analysis

Figure 3. General workflow for the Supercritical Fluid Extraction of this compound.
Detailed Protocol

  • Sample Preparation:

    • Dry the plant material (e.g., Angelica sinensis roots) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • SFE System Setup:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • Ensure the system is clean and free of any contaminants from previous extractions.

  • Extraction Parameters:

    • Pressurize the system with CO₂ to the desired extraction pressure.

    • Set the temperature of the extraction vessel.

    • Introduce the co-solvent (ethyl acetate) at the specified ratio.

    • A typical SFE process involves a static phase followed by a dynamic phase.

  • Extraction Process:

    • Static Phase: Allow the supercritical CO₂ and co-solvent to equilibrate with the plant material for a set period. This allows for the thorough dissolution of the target compounds.

    • Dynamic Phase: Open the outlet valve to allow the supercritical fluid containing the dissolved this compound to flow into the collection vessel.

    • Continuously supply fresh supercritical CO₂ and co-solvent to the extraction vessel.

  • Collection:

    • In the collection vessel (separator), reduce the pressure and/or temperature to cause the CO₂ to return to its gaseous state, precipitating the extracted compounds.

    • Collect the crude extract containing this compound.

  • Analysis:

    • Dissolve a known amount of the extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of this compound using a validated HPLC method.[9]

Data Presentation: SFE Parameters and Yield

The following table summarizes the optimized SFE parameters for the extraction of this compound from Angelica sinensis and provides an estimated yield for related phenolic compounds.

ParameterOptimized Value/RangeReference
Supercritical Fluid Carbon Dioxide (CO₂)[8][9]
Plant Material Angelica sinensis (dried, powdered roots)[8][9]
Extraction Pressure 350 bar[8][9]
Extraction Temperature 40 °C[8][9]
Co-solvent Ethyl Acetate[8][9]
Co-solvent Volume 60 mL[8][9]
Static Extraction Time 4 hours[8][9]
Estimated Yield (Ferulic Acid) 0.91 - 1.27% (w/w of extract)[10]

Note: The yield of this compound may vary depending on the quality and origin of the plant material, as well as the precise SFE conditions and system configuration. The provided yield for ferulic acid serves as a reference for a similar phenolic compound extracted from the same plant using SFE with a co-solvent.

Conclusion

Supercritical Fluid Extraction is a highly effective and environmentally friendly method for the selective extraction of this compound from plant sources. By optimizing the extraction parameters, researchers can obtain high-purity extracts for further investigation into the pharmacological properties and therapeutic applications of this promising bioactive compound. The detailed protocols and understanding of its interaction with key signaling pathways provided in these notes will aid in the advancement of research and development in this area.

References

Application Notes & Protocols: Sonication-Assisted Extraction of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coniferyl ferulate is a potent antioxidant and anti-inflammatory phenylpropanoid derivative found in various medicinal plants, notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong (Chuanxiong). Its therapeutic potential has garnered significant interest in the pharmaceutical and nutraceutical industries. Sonication-assisted extraction (SAE) has emerged as a highly efficient and green method for isolating this compound from its natural sources. This document provides detailed application notes and protocols for the effective extraction of this compound using sonication, supported by quantitative data and visual workflows.

Data Presentation: Comparison of Extraction Methods

Sonication offers a significant advantage in terms of extraction efficiency and time compared to conventional methods. The following table summarizes the comparative yields of this compound and other major bioactive compounds from Angelica sinensis using different extraction techniques.

Extraction MethodThis compound (mg/g)Ferulic Acid (mg/g)E/Z-ligustilide (mg/g)
Sonication Extraction (SE) 1.55 ± 0.08 0.42 ± 0.02 3.80 ± 0.15
Pressurized Liquid Extraction (PLE)1.56 ± 0.070.45 ± 0.023.85 ± 0.16
Supercritical Fluid Extraction (SFE)1.25 ± 0.060.35 ± 0.013.10 ± 0.12
Hydrodistillation (HD)Not Detected0.02 ± 0.000.85 ± 0.04
Decoction (DC)Not Detected0.25 ± 0.01Not Detected

Data adapted from a comparative study on extraction methods for Angelica sinensis.[1][2]

As evidenced, sonication extraction demonstrates a comparable efficiency to pressurized liquid extraction for this compound, while being a more accessible and less harsh technique.[1][2]

Experimental Protocols

I. Optimized Sonication-Assisted Extraction of this compound from Angelica sinensis

This protocol details the optimized parameters for extracting this compound from dried Angelica sinensis root powder.

Materials and Equipment:

  • Dried Angelica sinensis root powder (particle size 0.09-0.13 mm)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrasonic bath or probe sonicator (43 kHz, 320 W)

  • 50 mL flasks

  • Analytical balance

  • Filtration apparatus with 0.45 µm filters

  • HPLC system for analysis

Protocol:

  • Sample Preparation: Accurately weigh 0.5 g of dried Angelica sinensis powder and place it into a 50 mL flask.[1]

  • Solvent Addition: Add 25 mL of the extraction solvent, methanol-formic acid (95:5, v/v), to the flask.[1] This solvent mixture has been shown to have high extraction efficiency for this compound and other bioactive compounds in A. sinensis.[1]

  • Initial Weighing: Weigh the flask with the sample and solvent.

  • Sonication: Place the flask in the ultrasonic bath and perform sonication for 40 minutes at room temperature.[1] The sonication parameters are 43 kHz frequency and 320 W power.[1] The extraction is conducted at room temperature due to the thermal instability of this compound.[1]

  • Solvent Replenishment: After sonication, reweigh the flask and add the same solvent to compensate for any evaporative loss, bringing it back to the original weight.[1]

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove particulate matter.[1]

  • Analysis: The filtered extract is now ready for quantitative analysis by HPLC.

II. HPLC Analysis of this compound

This protocol outlines the conditions for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC Column: ZORBAX ODS C18 column (4.6 mm × 250 mm i.d., 5 µm) with a matching guard column.[1]

  • Mobile Phase:

    • Solvent A: 1% aqueous acetic acid

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-7 min: Linear gradient from 10% to 33% B

    • 7-55 min: Isocratic elution at 33% B[1]

  • Flow Rate: 1.0 ml/min[1]

  • Injection Volume: 10 μl[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 324 nm for this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sonication-assisted extraction and analysis of this compound.

G cluster_extraction Extraction cluster_analysis Analysis prep Sample Preparation (0.5g A. sinensis powder) solvent Solvent Addition (25 mL Methanol:Formic Acid 95:5) prep->solvent weigh1 Initial Weighing solvent->weigh1 sonicate Sonication (43 kHz, 320 W, 40 min, RT) weigh1->sonicate weigh2 Solvent Replenishment sonicate->weigh2 filter Filtration (0.45 µm filter) weigh2->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Sonication-Assisted Extraction of this compound.

Putative Signaling Pathway Modulation by this compound

This compound has demonstrated significant antioxidant and anti-inflammatory properties. While the precise molecular targets are still under investigation, a plausible mechanism of action involves the modulation of key signaling pathways related to oxidative stress and inflammation. The diagram below represents a putative signaling pathway influenced by this compound.

G cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Oxidative/Inflammatory Stimuli ros Increased ROS stimulus->ros nfkb NF-κB Activation stimulus->nfkb mapk MAPK Activation stimulus->mapk ros->nfkb ros->mapk inflammation Pro-inflammatory Cytokine Production nfkb->inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis cf This compound cf->ros cf->nfkb cf->mapk

Caption: Putative Antioxidant and Anti-inflammatory Signaling Pathway of this compound.

Disclaimer: The signaling pathway diagram is a simplified representation based on the known antioxidant and anti-inflammatory activities of this compound and related phenolic compounds. Further research is required to fully elucidate the specific molecular interactions. The antidepressant effects of this compound have also been linked to the inhibition of the NMDAR-CaMKII-MAPKs and mitochondrial apoptotic pathways.[3] Additionally, it has been identified as a potent xanthine oxidase inhibitor.[4]

References

Application Note: Quantification of Coniferyl Ferulate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate is a naturally occurring phenolic compound found in various plants, notably in the rhizome of Angelica sinensis (Dong Quai), a plant widely used in traditional Chinese medicine. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As research into the therapeutic potential of this compound progresses, there is a growing need for a robust and sensitive analytical method to quantify its concentration in biological matrices, particularly in plasma, to support pharmacokinetic and pharmacodynamic studies.

This application note provides a detailed protocol for the quantification of this compound in plasma samples using a sensitive and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on a validated assay and is suitable for preclinical research and drug development applications.[1]

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma samples using a simple liquid-liquid extraction (LLE) procedure with diethyl ether. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity for the target analytes.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Bavachromene (Internal Standard)

  • Diethyl ether (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Rat plasma (or other relevant species)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC vials

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and bavachromene in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the bavachromene primary stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (50 ng/mL bavachromene) to each tube, except for the blank samples (to which 20 µL of diluent is added).

  • Vortex mix for 30 seconds.

  • Add 800 µL of diethyl ether to each tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean microcentrifuge tube.

  • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile:water, 65:35, v/v).

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Phenomenex Luna C18 (2.1 mm × 50 mm, 1.7 µm)[1]
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 10 µL

Mass Spectrometry (MS)

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)[1]
Scan Type Selected Reaction Monitoring (SRM)[1]

SRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 353.1193.1
Bavachromene (IS) 323.2267.2

Note: The specific voltages (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

This method has been validated according to FDA guidelines, demonstrating good linearity, precision, and accuracy.[1]

Linearity

The calibration curve for this compound was linear over the concentration range of 2.5 to 1000 ng/mL in plasma.[1] The correlation coefficient (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

Table 1: Precision and Accuracy of this compound Quantification

Quality ControlConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC 5< 1585-115< 1585-115
Medium QC 50< 1585-115< 1585-115
High QC 800< 1585-115< 1585-115

(Note: Specific values for precision and accuracy are dependent on the validation study and should be established in the user's laboratory.)

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated to ensure the reliability of the sample preparation process.

Table 2: Extraction Recovery and Matrix Effect

AnalyteLow QCMedium QCHigh QC
Extraction Recovery (%) > 80%> 80%> 80%
Matrix Effect (%) 85-115%85-115%85-115%

(Note: These are typical acceptance criteria. Actual values should be determined during method validation.)

Application: Pharmacokinetic Study in Rats

This validated LC-MS/MS method has been successfully applied to a pharmacokinetic study of this compound in rats.[1] Following oral administration of this compound, plasma samples were collected at various time points and analyzed. The resulting concentration-time profile allows for the determination of key pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Example Data)

ParameterUnitValue
Cmax ng/mL[Insert typical value]
Tmax h[Insert typical value]
AUC(0-t) ng·h/mL[Insert typical value]
AUC(0-∞) ng·h/mL[Insert typical value]
h[Insert typical value]

(Note: The provided table is an example. Actual pharmacokinetic parameters will vary depending on the study design, dosage, and animal model.)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Bavachromene) plasma->add_is lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution (Mobile Phase) evap->recon injection HPLC Injection recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (SRM Mode) separation->detection quant Quantification (Calibration Curve) detection->quant report Reporting (Concentration Data) quant->report bioanalytical_validation cluster_validation_params Key Validation Parameters cluster_application Application method LC-MS/MS Method for This compound selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability pk_study Pharmacokinetic Studies selectivity->pk_study linearity->pk_study accuracy->pk_study precision->pk_study recovery->pk_study matrix_effect->pk_study stability->pk_study

References

Application Notes and Protocols: Coniferyl Ferulate as a Molecular Tool in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate (CF) is a naturally occurring phenolic compound found in various plants, notably in the rhizome of Ligusticum chuanxiong and the roots of Angelica sinensis (Danggui), both of which are prominent in traditional Chinese medicine.[1] Structurally, it is an ester formed from coniferyl alcohol and ferulic acid. This molecule has garnered significant interest in the scientific community due to its diverse biological activities, including potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties. These characteristics make this compound a valuable molecular tool for a range of biochemical assays and a promising candidate in drug discovery and development.

This document provides detailed application notes and experimental protocols for utilizing this compound in various biochemical assays.

Applications of this compound in Biochemical Assays

This compound's unique structure allows it to interact with various biological targets, making it a versatile tool for biochemical research. Its primary applications include:

  • Enzyme Inhibition Assays: this compound has been identified as a potent inhibitor of several key enzymes, making it a useful positive control or a lead compound for inhibitor screening.

    • Xanthine Oxidase (XO) Inhibition: It shows significant inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and associated with hyperuricemia and gout.[1]

    • Glutathione S-Transferase (GST) Inhibition: It is a strong inhibitor of GST, an enzyme family involved in detoxification and often implicated in multidrug resistance (MDR) in cancer cells.[1][2]

  • Antioxidant Capacity Assays: As a phenolic compound, this compound exhibits robust antioxidant activity, which can be quantified using various standard assays. It can be used as a reference compound in studies evaluating the antioxidant potential of other substances.

  • Anti-inflammatory Assays: this compound can modulate inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

  • Signaling Pathway Analysis: this compound and its constituent parts, coniferyl alcohol and ferulic acid, are involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of lignin and other important plant metabolites.[3][4][5][6][7] This makes it a useful tool for studying the regulation of this pathway.

Data Presentation: Quantitative Activity of this compound

The following table summarizes the key quantitative data for the inhibitory and antioxidant activities of this compound and related compounds.

Assay Target Compound IC50 / Activity Metric Reference
Enzyme Inhibition Xanthine Oxidase (XO)This compound1.97 ± 0.11 µM[1]
Xanthine Oxidase (XO)Allopurinol (Positive Control)2.49 ± 0.07 µM[1]
Glutathione S-Transferase (GST)This compound0.3 µM[1][2]
Glutathione S-Transferase (GST)Ethacrynic acid (Positive Control)4.89 µM[2]
Antioxidant Activity ABTS Radical ScavengingFerulic acidStronger than coniferyl aldehyde[8][9]
ABTS Radical ScavengingConiferyl aldehyde≈ iso-ferulic acid[8][9]
Ferric-Reducing Antioxidant Power (FRAP)Coniferyl aldehydeSimilar to ferulic acid[8][9]

Mandatory Visualizations

experimental_workflow_enzyme_inhibition reagents Prepare Reagents (Buffer, Substrate, Enzyme, CF) assay_setup Assay Setup (Incubate Enzyme + CF) reagents->assay_setup reaction_init Initiate Reaction (Add Substrate) assay_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis

Caption: Workflow for a typical enzyme inhibition assay using this compound.

signaling_pathway_lignin_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid trans-Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferaldehyde Coniferaldehyde ferulic_acid->coniferaldehyde 4CL, CCR coniferyl_ferulate This compound (Esterification) ferulic_acid->coniferyl_ferulate coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD lignin Lignin (G-unit) coniferyl_alcohol->lignin coniferyl_alcohol->coniferyl_ferulate

Caption: Simplified phenylpropanoid pathway leading to lignin and this compound.

experimental_workflow_antioxidant_assay prepare_reagents Prepare Reagents (Radical Solution, CF dilutions) mix_reagents Mix CF with Radical Solution (e.g., DPPH, ABTS) prepare_reagents->mix_reagents incubate Incubate in the Dark (Room Temperature) mix_reagents->incubate measure_absorbance Measure Absorbance Change incubate->measure_absorbance calculate_scavenging Calculate Radical Scavenging Activity (%) measure_absorbance->calculate_scavenging

Caption: General workflow for radical scavenging antioxidant assays.

Experimental Protocols

Protocol 1: Xanthine Oxidase (XO) Inhibition Assay

This protocol is adapted from methods used to assess XO inhibitory activity.[10]

1. Materials and Reagents:

  • This compound (CF)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 1M HCl

  • 96-well UV-transparent microplate

  • Microplate reader

2. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.

  • Enzyme Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be approximately 0.045 units/mL.

  • Substrate Solution: Prepare a 100 µM solution of xanthine in the phosphate buffer.

  • Test Compound (CF): Prepare a stock solution of CF in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Positive Control: Prepare a stock solution of Allopurinol in the same manner as CF.

3. Assay Procedure:

  • To each well of the 96-well plate, add:

    • 20 µL of test compound dilution (or Allopurinol, or buffer for control).

    • 170 µL of phosphate buffer (pH 7.5).

    • 10 µL of enzyme solution (0.045 units/mL).

  • Mix and incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the 100 µM xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm (the wavelength for uric acid formation) every minute for 15-20 minutes using a microplate reader.

  • Alternatively, for a single time-point measurement, stop the reaction after 15 minutes by adding 100 µL of 1M HCl and then measure the absorbance at 295 nm.

4. Data Analysis:

  • Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of XO inhibition for each concentration of CF using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

  • Plot the % Inhibition against the logarithm of the CF concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Glutathione S-Transferase (GST) Inhibition Assay

This protocol is based on the common GST activity assay using CDNB as a substrate.[2]

1. Materials and Reagents:

  • This compound (CF)

  • Glutathione S-Transferase (from human placenta or equine liver)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

2. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5.

  • Enzyme Solution: Prepare a stock solution of GST in the phosphate buffer.

  • CDNB Solution: Prepare a stock solution of CDNB in ethanol (e.g., 100 mM). Dilute in buffer to a working concentration of 1 mM.

  • GSH Solution: Prepare a 5 mM solution of GSH in the phosphate buffer. This solution should be made fresh.

  • Test Compound (CF): Prepare a stock solution and serial dilutions of CF in DMSO, similar to the XO assay.

3. Assay Procedure:

  • To each well of the 96-well plate, add:

    • 150 µL of phosphate buffer (pH 6.5).

    • 10 µL of GSH solution (final concentration 5 mM).

    • 10 µL of test compound dilution (CF or positive control).

    • 10 µL of GST enzyme solution.

  • Mix and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of CDNB solution (final concentration 0.1 mM).

  • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. This wavelength corresponds to the formation of the GSH-CDNB conjugate.

4. Data Analysis:

  • Determine the reaction rate (V₀) from the initial linear portion of the absorbance vs. time plot.

  • Calculate the percentage of GST inhibition for each CF concentration: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100

  • Determine the IC50 value by plotting the % Inhibition against the log of the inhibitor concentration.

Protocol 3: Antioxidant Capacity - Ferric-Reducing Antioxidant Power (FRAP) Assay

This protocol measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

1. Materials and Reagents:

  • This compound (CF)

  • FRAP Reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Deionized water

  • Microplate reader and 96-well plate

2. Reagent Preparation:

  • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Test Compound (CF): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) and create serial dilutions in deionized water.

  • Standard: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O.

3. Assay Procedure:

  • To each well of the 96-well plate, add:

    • 20 µL of the sample dilution (or standard, or blank).

    • 180 µL of the pre-warmed FRAP working reagent.

  • Mix gently.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the standard curve of absorbance vs. concentration.

  • Use the standard curve to determine the FRAP value of the this compound samples, typically expressed as µM Trolox equivalents or µM Fe²⁺ equivalents.

Protocol 4: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines a cell-based assay to measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.[11]

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (CF)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT reagent for cell viability

2. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

  • Seed the cells into 96-well plates at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Viability (MTT Assay): First, determine the non-toxic concentration range of CF by treating cells with various concentrations (e.g., 1-100 µM) for 24 hours and performing an MTT assay.

  • Main Experiment: Pre-treat the cells with non-toxic concentrations of CF for 2 hours.

  • Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubate for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Mix with 100 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the concentration of NO, TNF-α, and IL-6 produced in each condition.

  • Compare the levels in CF-treated, LPS-stimulated cells to the levels in cells stimulated with LPS alone to determine the percentage of inhibition.

  • Plot the inhibition percentage against the CF concentration to evaluate its dose-dependent anti-inflammatory effect.

References

Troubleshooting & Optimization

Stability of Coniferyl ferulate during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of coniferyl ferulate during extraction and storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability concern with this compound is its susceptibility to hydrolysis and thermal degradation.[1][2][3] The ester linkage in the molecule is prone to cleavage, especially under harsh conditions, leading to the formation of its constituent molecules, coniferyl alcohol and ferulic acid. It is noted for its chemical instability, which necessitates careful handling during extraction and storage to maintain its integrity for pharmacological studies.[2][3]

Q2: Which extraction methods are recommended for obtaining this compound with minimal degradation?

A2: For optimal extraction of this compound with minimal degradation, methods that avoid high temperatures are strongly recommended. Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have been shown to have the highest extraction efficiency.[2][3] Conversely, traditional methods like decoction (boiling in water) should be avoided as they lead to the complete degradation of this compound.[2][3] Supercritical Fluid Extraction (SFE) is another viable option, though it may be less efficient than PLE and SE.[2]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. For solid, purified this compound, storage at -20°C is recommended. Stock solutions of this compound should be stored at -20°C or, for extended periods, at -80°C to minimize degradation. It is also advisable to protect solutions from light to prevent potential photodegradation.

Q4: What are the main degradation products of this compound I should be aware of?

A4: The primary and most well-documented degradation products of this compound are coniferyl alcohol and ferulic acid , resulting from the hydrolysis of the ester bond. Under certain conditions, further degradation or transformation of these primary products may occur. For instance, during decoction, it has been suggested that other unidentified degradation compounds might be produced.[4]

Troubleshooting Guides

Extraction Issues
Issue Possible Causes Troubleshooting Steps
Low or no yield of this compound in the extract. High temperatures during extraction (e.g., decoction, high-heat solvent evaporation).[2][3]- Use low-temperature extraction methods like sonication or pressurized liquid extraction at room temperature. - If solvent evaporation is necessary, use a rotary evaporator under reduced pressure at a low temperature.
Use of inappropriate solvents.- Acidified methanol (e.g., methanol with 0.1% formic acid) has been shown to be an effective extraction solvent.
Hydrolysis due to neutral or alkaline pH.- Maintain a slightly acidic environment during extraction to minimize hydrolysis.
Presence of a large ferulic acid peak in the HPLC chromatogram of a fresh extract. In-process degradation of this compound during extraction.[3]- Re-evaluate the extraction temperature and duration. Shorter extraction times at lower temperatures are preferable. - Ensure the pH of the extraction solvent is slightly acidic.
Analytical (HPLC) Issues
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. Incompatible sample solvent with the mobile phase.[5] Column degradation or contamination.[4][6] Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase. - Use a guard column and regularly flush the analytical column. - Consider a different column chemistry or mobile phase modifier.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.[6] Temperature variations.[7]- Ensure proper degassing and mixing of the mobile phase. - Use a column oven to maintain a consistent temperature.[7] - Check the HPLC pump for leaks or pressure fluctuations.[5]
Appearance of unexpected peaks in the chromatogram upon sample storage. Degradation of this compound in the analytical sample.- Analyze samples as fresh as possible. - Store samples in the autosampler at a low temperature (e.g., 4°C) if immediate analysis is not possible. - Check for the appearance of peaks corresponding to ferulic acid and coniferyl alcohol.
Baseline drift or noise. Contaminated mobile phase or detector cell.[5] Inadequate mobile phase degassing.[6]- Use high-purity solvents and freshly prepared mobile phases. - Purge the detector cell. - Ensure the mobile phase is thoroughly degassed.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or 1% acetic acid.[3]

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, ramping up to elute this compound and its more non-polar degradation products, followed by a column wash and re-equilibration.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25-30°C.[3]

  • Detection: UV detection at approximately 324 nm.[3]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase or a compatible solvent (e.g., methanol). Prepare working standards by serial dilution.

  • Sample Solution: Dilute the extract or sample to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies: To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the this compound to produce degradation products.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before injection.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

For each condition, analyze the stressed sample by HPLC and compare the chromatogram to that of an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

G cluster_extraction Extraction Workflow cluster_analysis Analysis PlantMaterial Plant Material (e.g., Angelica sinensis) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Sonication or PLE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Low Temperature) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HPLC_Analysis HPLC Analysis CrudeExtract->HPLC_Analysis

Caption: Recommended workflow for the extraction of this compound.

G CF This compound Hydrolysis Hydrolysis CF->Hydrolysis Stress Stress Conditions (Heat, Acid, Base, Light) Stress->Hydrolysis FA Ferulic Acid Hydrolysis->FA CA Coniferyl Alcohol Hydrolysis->CA Other Other Degradation Products (Further Research Needed) FA->Other CA->Other

Caption: Primary degradation pathway of this compound.

References

Improving the yield and purity of synthesized Coniferyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Coniferyl ferulate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Inefficient Esterification Reaction Esterification of a hindered phenolic alcohol like coniferyl alcohol with a carboxylic acid can be challenging. Consider using a robust coupling method such as Steglich esterification with DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine). Alternatively, the Mitsunobu reaction, while employing sensitive reagents, can be effective for sterically hindered alcohols.
Degradation of Starting Materials or Product This compound and its precursors, coniferyl alcohol and ferulic acid, are sensitive to heat and oxidation. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating during reaction and workup. This compound is also known to be heat unstable, so prolonged heating should be avoided.[1]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For Steglich esterification, reactions are typically run at room temperature. The reaction time can be monitored by TLC to determine completion. Anhydrous solvents are crucial for the success of many esterification reactions, particularly those involving carbodiimides.
Reagent Quality Use high-purity starting materials and reagents. Impurities in coniferyl alcohol, ferulic acid, or the coupling reagents can lead to side reactions and reduced yield.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or adding a slight excess of the activating agent (e.g., DCC).

Issue 2: Low Purity of Isolated this compound

Potential Cause Recommended Solution
Formation of N-acylurea Byproduct (in Steglich Esterification) A common side reaction in DCC-mediated esterifications is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove.[2][3] The use of a catalytic amount of DMAP can suppress this side reaction by forming a more reactive acylpyridinium intermediate.[2] If N-acylurea is formed, it is often insoluble in many organic solvents and can sometimes be removed by filtration.
Formation of Symmetric Anhydride of Ferulic Acid In Steglich esterification, the carboxylic acid can react with the activated intermediate to form a symmetric anhydride, which can compete with the desired esterification. Using an appropriate stoichiometry of reagents can minimize this.
Presence of Unreacted Starting Materials If the purification method is not efficient, unreacted coniferyl alcohol and ferulic acid may co-elute with the product. Optimize the purification protocol, such as adjusting the solvent gradient in column chromatography.
Formation of Other Side Products Depending on the reaction conditions, other side products may form. Characterization of these impurities by techniques like HPLC, LC-MS, and NMR is crucial for identifying their origin and developing strategies to avoid their formation.
Ineffective Purification A single purification step may not be sufficient. Consider sequential purification techniques, such as column chromatography followed by preparative HPLC or crystallization. High-performance centrifugal partition chromatography (HPCPC) has been shown to be effective for purifying this compound to over 98% purity.[4][5]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common methods for synthesizing this compound? A1: The most common laboratory-scale synthesis method is the esterification of coniferyl alcohol with ferulic acid. Key methods for this transformation include:

    • Steglich Esterification: This method uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.[6][7]

    • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It is known for its mild conditions and stereochemical inversion (though not relevant for the achiral coniferyl alcohol).

    • Enzymatic Synthesis: Lipases can be used to catalyze the esterification of ferulic acid or its esters with alcohols. This method offers high selectivity and mild reaction conditions.[10][11][12]

  • Q2: Why is my Steglich esterification failing or giving low yields? A2: Several factors can contribute to a failed or low-yielding Steglich esterification:

    • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the DCC and the activated intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Formation of N-acylurea: This is a common byproduct that consumes the activated ferulic acid. Using a catalytic amount of DMAP is crucial to minimize this side reaction.[2][3]

    • Steric Hindrance: Both coniferyl alcohol and ferulic acid are somewhat sterically hindered, which can slow down the reaction. Ensure adequate reaction time and proper stoichiometry of reagents.

    • Reagent Purity: Impurities in your starting materials or reagents can interfere with the reaction.

  • Q3: Are protecting groups necessary for the synthesis of this compound? A3: While both coniferyl alcohol and ferulic acid have phenolic hydroxyl groups, direct esterification of the allylic alcohol of coniferyl alcohol is generally favored under Steglich or Mitsunobu conditions due to its higher nucleophilicity compared to the phenolic hydroxyl groups. However, if side reactions involving the phenolic hydroxyls are a concern, a protecting group strategy can be employed. This would involve selectively protecting the phenolic hydroxyls of both starting materials, performing the esterification, and then deprotecting to obtain the final product. This adds extra steps to the synthesis, so it is often avoided if direct esterification provides acceptable yields.

Purification

  • Q4: How can I effectively purify my synthesized this compound? A4: Purification of this compound can be achieved through several methods:

    • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate this compound from byproducts and unreacted starting materials.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, reversed-phase prep-HPLC is an excellent option.

    • High-Performance Centrifugal Partition Chromatography (HPCPC): This technique has been successfully used to purify this compound from complex mixtures to over 98% purity using a two-phase solvent system like n-hexane-ethyl acetate-ethanol-water.[4][5]

    • Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step.

  • Q5: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification? A5: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents. A significant portion can often be removed by simple filtration of the reaction mixture. Washing the organic extract with an acidic solution can also help to remove any remaining DCC. If DCU remains in the crude product, it can sometimes be removed by trituration with a solvent in which the desired product is soluble but DCU is not, or during column chromatography where it often has low mobility.

Analysis and Characterization

  • Q6: What analytical techniques are used to confirm the synthesis and purity of this compound? A6: The following techniques are essential:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction. A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[1][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized this compound and for identifying any impurities.

    • Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, further confirming its identity.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Steglich Esterification

This protocol is a representative procedure based on the principles of Steglich esterification. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Coniferyl alcohol

  • Ferulic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve coniferyl alcohol (1 equivalent) and ferulic acid (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: HPLC Analysis of this compound

This protocol is adapted from published methods for the analysis of this compound.[1][5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 1% Acetic acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

  • A typical gradient could be: 50% B for 15 min, then a linear gradient to 100% B over 3 min, hold at 100% B for 5 min, and then return to initial conditions.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • 318 nm or 324 nm[1][5]

Injection Volume:

  • 10 µL

Column Temperature:

  • 25 °C

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (Illustrative)

Method Key Reagents Typical Yield Range Key Advantages Key Disadvantages
Steglich Esterification DCC, DMAPModerate to HighMild reaction conditions; tolerant of many functional groups.Formation of DCU byproduct which can be difficult to remove; DCC is an allergen.[2][3]
Mitsunobu Reaction PPh₃, DEAD/DIADModerate to HighVery mild conditions; high yields often achievable.Stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts are formed, which can complicate purification; reagents are sensitive.[8][9]
Enzymatic Synthesis LipaseVariableHigh selectivity; environmentally friendly; mild conditions.Can be slower than chemical methods; enzyme cost and stability can be a factor.[10][11][12]

Note: The yield ranges are illustrative and can vary significantly based on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Coniferyl Alcohol + Ferulic Acid Esterification Esterification (e.g., Steglich) Starting_Materials->Esterification DCC, DMAP, Anhydrous DCM Crude_Product Crude this compound Esterification->Crude_Product Filtration Filtration to remove DCU Crude_Product->Filtration Workup Aqueous Workup Filtration->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product HPLC HPLC Pure_Product->HPLC Purity Check NMR NMR Pure_Product->NMR Structure Confirmation MS MS Pure_Product->MS Molecular Weight

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Cause1 Inefficient Reaction Low_Yield->Cause1 Cause2 Degradation Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Solution1a Optimize Coupling Agent (DCC/DMAP, etc.) Cause1->Solution1a Solution1b Check Reagent Purity Cause1->Solution1b Solution2a Inert Atmosphere (N2/Ar) Cause2->Solution2a Solution2b Control Temperature Cause2->Solution2b Solution3a Use Anhydrous Solvents Cause3->Solution3a Solution3b Optimize Stoichiometry Cause3->Solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimization of HPLC Parameters for Coniferyl Ferulate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of Coniferyl ferulate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing peak tailing for my this compound peak?

A1: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the stationary phase. To address this, consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For this compound, which is an ester of two phenolic acids, using a slightly acidic mobile phase (e.g., with 1% acetic acid) can help to suppress the ionization of any free acidic functional groups and reduce tailing.[1][2]

  • Column Condition: The column may be degrading or contaminated. Try washing the column with a strong solvent or, if necessary, replace the guard or analytical column.[3][4]

  • Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[4]

Q2: My retention times for this compound are inconsistent between injections. What could be the cause?

A2: Retention time drift can indicate issues with the HPLC system's stability or the column's equilibration.[4] Here are some troubleshooting steps:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient elution methods.[4]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4]

  • Pump Performance: Check for leaks or fluctuations in the pump's flow rate, as this can directly impact retention times.[4]

  • Temperature Control: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.[5]

Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A3: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your analysis. Potential causes include:

  • Mobile Phase Contamination: Use HPLC-grade solvents and freshly prepared mobile phase. Contaminants or the growth of microorganisms in the mobile phase can cause baseline noise.[3]

  • Inadequate Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the detector cell, causing baseline noise. Ensure your mobile phase is properly degassed.[3][4]

  • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated. Check the lamp's usage and clean the flow cell if necessary.[6]

Q4: The sensitivity of my this compound analysis is low, and I'm getting very small peaks. How can I improve this?

A4: Low sensitivity can be a significant challenge, especially when analyzing this compound in complex matrices like plant extracts where it may be present at low concentrations.[7] Consider these points:

  • Sample Preparation: Optimize your extraction procedure to ensure maximum recovery of this compound. Techniques like sonication or pressurized liquid extraction have been shown to be efficient.[8][9] Be mindful that this compound can be unstable and prone to hydrolysis.[8][9]

  • Injection Volume: Increasing the injection volume can increase the peak area, but be cautious as this can also lead to peak broadening.

  • Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 318-324 nm.[1][2]

  • Detector Sensitivity: Check the detector settings and ensure they are optimized for your analysis.

Q5: I'm having trouble separating this compound from other components in my plant extract sample. What can I do to improve resolution?

A5: The complexity of plant extracts often leads to co-eluting peaks.[7][10] To improve the resolution of this compound:

  • Optimize the Mobile Phase: Adjust the ratio of your mobile phase solvents (e.g., acetonitrile and water with acetic acid) to fine-tune the separation.[1][2]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[8][11]

  • Column Selection: Using a column with a different stationary phase or a smaller particle size can provide better separation efficiency. A C18 column is commonly used for this analysis.[1][2]

Quantitative Data Summary

The following tables summarize typical HPLC parameters and provide a quick troubleshooting reference.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionSource(s)
Column ZORBAX ODS C18, 4.6 mm x 250 mm, 5 µm[1][2]
Guard Column ZORBAX ODS C18, 4.6 mm x 12.5 mm, 5 µm[1][2]
Mobile Phase A 1% aqueous acetic acid[1][2]
Mobile Phase B Acetonitrile[1][2]
Elution Mode Gradient or Isocratic[1][2][11]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 - 35°C[1][5]
Injection Volume 10 µL[1][2]
Detection Wavelength 318 - 324 nm[1][2][12]

Table 2: Quick Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Peak Tailing Secondary analyte interactions, improper mobile phase pH, column contamination.Use acidic mobile phase, wash or replace column.[1][3][4]
Retention Time Drift Inadequate column equilibration, inconsistent mobile phase, temperature fluctuations.Ensure proper equilibration, prepare fresh mobile phase, use a column oven.[4][5]
Noisy/Drifting Baseline Contaminated or improperly degassed mobile phase, detector issues.Use HPLC-grade solvents, degas mobile phase, check detector lamp.[3][4]
Low Sensitivity Sub-optimal extraction, low injection volume, incorrect detection wavelength.Optimize sample preparation, increase injection volume cautiously, set detector to λmax.[2][7][8]
Poor Resolution Inadequate mobile phase composition, isocratic elution for complex samples.Optimize mobile phase, use a gradient elution program.[1][10][11]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a general guideline based on published methods.[1][2][11] Optimization may be required for specific samples and instrumentation.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and DAD or UV detector.

    • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

    • C18 guard column.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Acetic acid (glacial, analytical grade).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1% (v/v) acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 324 nm.

    • Gradient Program:

      • 0-7 min: 10-33% B (linear gradient)

      • 7-55 min: 33% B (isocratic)

  • Sample Preparation (from Angelica sinensis extract):

    • Accurately weigh the dried plant extract.

    • Perform extraction using a suitable method such as sonication with methanol-formic acid (95:5, v/v).[9]

    • Filter the extract through a 0.45 µm syringe filter before injection.[9]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and standard solutions.

    • Identify the this compound peak by comparing the retention time with that of the reference standard.[1][9] Spiking the sample with the standard can also be used for confirmation.[1][9]

Visualizations

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure Check System Pressure start->pressure baseline Check Baseline pressure->baseline Normal pressure_high High Pressure: - Check for blockages - Clean/replace frits/filters pressure->pressure_high High pressure_low Low Pressure / Fluctuations: - Check for leaks - Check pump seals pressure->pressure_low Low/Unstable peak_shape Check Peak Shape baseline->peak_shape Stable baseline_noise Noisy/Drifting Baseline: - Degas mobile phase - Use fresh mobile phase - Check detector lamp baseline->baseline_noise Unstable retention Check Retention Time peak_shape->retention Good peak_tailing Peak Tailing/Fronting: - Adjust mobile phase pH - Check for column contamination - Check sample solvent peak_shape->peak_tailing Poor retention_shift Retention Time Shift: - Equilibrate column - Check mobile phase prep - Check temperature retention->retention_shift Inconsistent resolve Problem Resolved retention->resolve Consistent pressure_high->resolve pressure_low->resolve baseline_noise->resolve peak_tailing->resolve retention_shift->resolve

Caption: A decision tree for troubleshooting common HPLC issues.

Workflow for this compound Analysis

Coniferyl_Ferulate_Analysis_Workflow start Sample Acquisition (e.g., Angelica sinensis) extraction Sample Preparation: - Grinding - Extraction (e.g., Sonication) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis: - C18 Column - Gradient Elution - UV Detection (324 nm) filtration->hplc_analysis data_processing Data Processing: - Peak Identification - Integration & Quantification hplc_analysis->data_processing results Final Results (Concentration of this compound) data_processing->results

References

Technical Support Center: Enhancing Coniferyl Ferulate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and handling coniferyl ferulate for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid with poor water solubility.[1] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in ethanol.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?

A2: The most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays is DMSO.[2][3][4]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 1%, with 0.1% to 0.5% being preferable for most cell lines.[2][3][4][5] However, the maximum tolerable concentration is cell-line dependent and should be determined empirically for your specific experimental setup.[2][3]

Q4: Can I use other solvents to dissolve this compound?

A4: While DMF and ethanol can also dissolve this compound, DMSO is generally preferred for cell-based assays due to its miscibility with aqueous media and relatively lower toxicity at low concentrations.[1] If using other solvents, it is crucial to perform a vehicle control experiment to assess their impact on cell viability and the experimental outcome.

Q5: My this compound is not dissolving completely, even in DMSO. What should I do?

A5: If you are experiencing difficulty dissolving this compound, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to aid dissolution.[4] However, be mindful of the potential for compound degradation with excessive heat.[6][7][8] It is also important to ensure you are not exceeding the solubility limit of this compound in the chosen solvent.

Q6: How should I store my this compound stock solution?

A6: this compound is known to be unstable.[6][7][8] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous media The concentration of this compound in the final dilution exceeds its aqueous solubility. The final DMSO concentration is too low to maintain solubility.- Increase the final DMSO concentration, ensuring it remains within the non-toxic range for your cells. - Decrease the final concentration of this compound. - Consider using a solubilizing agent like a surfactant (see Protocol 2).
Inconsistent experimental results Degradation of this compound in the stock solution.- Prepare fresh stock solutions more frequently. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store the stock solution at a lower temperature (e.g., -80°C). - Protect the stock solution from light.
Vehicle control shows cellular toxicity The concentration of the solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in your assay. - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.[2]
Low or no biological activity observed - Incomplete dissolution of the compound. - Degradation of the compound. - The compound is not active in the tested system.- Confirm complete dissolution of the stock solution visually. - Prepare a fresh stock solution. - Include a positive control in your experiment to validate the assay.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)20 mg/mL[1]
Ethanol3 mg/mL[1]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Concentration Range General Recommendation Considerations References
< 0.1% Ideal for sensitive cell lines and long-term assays.May not be sufficient to solubilize high concentrations of the compound.[3][4]
0.1% - 0.5% Generally considered safe for most cell lines.A good starting point for most experiments.[4]
0.5% - 1% Tolerated by some robust cell lines for shorter incubation times.Increased risk of off-target effects and cytotoxicity.[2][5][2][3][5]
> 1% Not recommended for most cell-based assays.High likelihood of cytotoxicity and interference with cellular processes.[2][9][2][5][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 20 mg/mL, which is approximately 56 mM), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (optional but recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using Surfactants

Objective: To prepare a formulation of this compound with enhanced aqueous dispersibility using a non-ionic surfactant for sensitive in vitro systems where DMSO might be a concern.

Materials:

  • This compound powder

  • DMSO, cell culture grade

  • Non-ionic surfactant (e.g., Tween® 20, Tween® 80, or Pluronic® F-68)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a concentrated stock in DMSO: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1 (e.g., 20 mg/mL).

  • Prepare a surfactant solution: Prepare a sterile aqueous solution of the chosen non-ionic surfactant (e.g., 1-10% w/v in PBS or cell culture medium). The optimal concentration of the surfactant should be determined experimentally.

  • Formulate the working solution: a. While vigorously vortexing the surfactant solution, slowly add the concentrated this compound/DMSO stock solution dropwise. b. The ratio of the DMSO stock to the surfactant solution should be optimized to ensure the final DMSO concentration is minimal and the compound remains in solution. A starting point could be a 1:100 dilution of the DMSO stock into the surfactant solution.

  • Sonication: Sonicate the final formulation for 10-15 minutes to ensure the formation of stable micelles and a homogenous dispersion.

  • Final Dilution: This formulated solution can then be further diluted in cell culture medium to the desired final concentration of this compound.

  • Control: It is critical to include a vehicle control containing the same final concentration of DMSO and surfactant in your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add Solvent dilute Dilute in Media dissolve->dilute Dilute Stock treat Treat Cells dilute->treat Add to Culture incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_logic start Issue: Poor Solubility or Precipitation check_conc Is stock concentration too high? start->check_conc check_dmso Is final DMSO % too low? check_conc->check_dmso No end_reduce Solution check_conc->end_reduce Yes Reduce stock concentration Reduce stock concentration check_conc->Reduce stock concentration Yes use_heat Gentle warming/sonication applied? check_dmso->use_heat No end_increase Solution check_dmso->end_increase Yes Increase final DMSO % (within toxic limits) Increase final DMSO % (within toxic limits) check_dmso->Increase final DMSO % (within toxic limits) Yes consider_surfactant Consider using surfactants use_heat->consider_surfactant No end_heat Solution use_heat->end_heat Yes Apply gentle heat or sonication Apply gentle heat or sonication use_heat->Apply gentle heat or sonication Yes end_surfactant Solution consider_surfactant->end_surfactant Use surfactant-based protocol Use surfactant-based protocol consider_surfactant->Use surfactant-based protocol Reduce stock concentration->end_reduce Increase final DMSO % (within toxic limits)->end_increase Apply gentle heat or sonication->end_heat Use surfactant-based protocol->end_surfactant

Caption: Troubleshooting logic for addressing solubility issues with this compound.

nrf2_pathway CF This compound Keap1_Nrf2 Keap1-Nrf2 Complex CF->Keap1_Nrf2 Inhibits Keap1 binding? ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Simplified diagram of the Nrf2-mediated antioxidant response pathway potentially modulated by this compound.

References

Minimizing byproduct formation in Coniferyl ferulate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of coniferyl ferulate.

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during this compound synthesis, focusing on a multi-step approach that includes protection of functional groups, activation of the carboxylic acid, coupling, and deprotection.

1. Issue: Low Yield of this compound

  • Possible Cause 1: Inefficient Esterification. Direct esterification of a phenol (coniferyl alcohol) with a carboxylic acid (ferulic acid) is often slow and low-yielding due to the low nucleophilicity of the phenolic hydroxyl group.

    • Solution: Employ an activated ferulic acid derivative. Converting ferulic acid to its acid chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) (Steglich esterification) significantly enhances reactivity.

  • Possible Cause 2: Degradation of Starting Materials or Product. Coniferyl alcohol and this compound can be sensitive to heat, light, and oxidative conditions.

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and protect the reaction from light. Avoid excessive heating during the reaction and purification steps.

  • Possible Cause 3: Incomplete Deprotection. If protecting groups are used, their incomplete removal will result in a lower yield of the final product.

    • Solution: Monitor the deprotection step carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure sufficient reaction time and appropriate conditions for the specific protecting group used.

2. Issue: Formation of Multiple Byproducts

  • Possible Cause 1: Side Reactions of Unprotected Phenolic Hydroxyl Groups. Both coniferyl alcohol and ferulic acid have phenolic hydroxyl groups that can react with the activated ferulic acid, leading to the formation of dimers and oligomers.

    • Solution: Utilize a protecting group strategy. Protect the phenolic hydroxyl group of ferulic acid before activating the carboxylic acid. A common protecting group for phenols is the acetate group, which can be introduced using acetic anhydride and removed under mild basic conditions.

  • Possible Cause 2: Formation of N-acylurea Byproduct (in DCC-mediated reactions). A common byproduct in DCC-mediated esterifications is the insoluble and difficult-to-remove N,N'-dicyclohexylurea (DCU) and the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.

    • Solution:

      • Add a catalytic amount of DMAP, which acts as an acyl transfer agent and minimizes the formation of the N-acylurea byproduct.

      • Most of the DCU can be removed by filtration as it is largely insoluble in many organic solvents.

      • To remove residual DCU and N-acylurea, column chromatography with a suitable solvent system is often necessary.

  • Possible Cause 3: Self-polymerization. Radical coupling of coniferyl alcohol or ferulic acid can lead to the formation of dimers and polymers, especially in the presence of oxidizing agents.

    • Solution: Ensure the reaction is performed under non-oxidizing conditions. Use freshly distilled solvents and consider adding a radical scavenger if oxidation is suspected.

3. Issue: Difficulty in Purifying this compound

  • Possible Cause 1: Similar Polarity of Byproducts and Product. Some byproducts, particularly dimers, may have similar polarities to this compound, making separation by standard column chromatography challenging.

    • Solution:

      • Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

      • Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC) for high-purity isolation.[1]

  • Possible Cause 2: Product Instability on Silica Gel. this compound might degrade on acidic silica gel.

    • Solution: Use neutral or deactivated silica gel for chromatography. Alternatively, a different stationary phase like alumina could be tested.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy to obtain high-purity this compound?

A1: A robust strategy involves a multi-step synthesis:

  • Protection: Protect the phenolic hydroxyl group of ferulic acid (e.g., as an acetate ester).

  • Activation: Convert the protected ferulic acid into a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling: React the protected ferulic acid chloride with coniferyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Deprotection: Remove the protecting group under mild conditions to yield this compound.

Q2: Can I perform a one-pot synthesis of this compound?

A2: While a one-pot synthesis is theoretically possible using a coupling agent like DCC/DMAP without protecting groups, it is likely to result in a complex mixture of products due to the multiple reactive hydroxyl groups. A stepwise approach with protection is generally recommended to minimize byproduct formation and simplify purification.

Q3: What are the key reaction parameters to control during the coupling step?

A3:

  • Temperature: The reaction should typically be carried out at a low temperature (e.g., 0 °C) to start, then allowed to warm to room temperature to control the reaction rate and minimize side reactions.

  • Stoichiometry: A slight excess of the activated ferulic acid derivative may be used to ensure complete consumption of the more valuable coniferyl alcohol.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is recommended.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Staining with a suitable reagent (e.g., potassium permanganate or a UV lamp) can help visualize the starting materials and the product. For more detailed analysis, LC-MS can be used to identify the masses of the compounds in the reaction mixture.

Q5: What are the expected spectroscopic data for this compound?

A5: The structure of this compound can be confirmed by NMR and MS.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl protons of both the coniferyl and ferulate moieties, the methylene protons of the coniferyl alcohol side chain, and the methoxy group protons.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, the methylene carbon, and the methoxy carbons.[1]

  • Mass Spectrometry (ESI-MS): Expect to see the molecular ion peak [M+H]⁺ or [M+Na]⁺.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Angelica sinensis

Extraction MethodKey ParametersRelative Yield of this compoundPurity of ExtractReference
Sonication Extraction (SE)Methanol-formic acid (95:5, v/v), room temperature, 40 minHighModerate[2]
Pressurized Liquid Extraction (PLE)Methanol, 100 °C, 100 bar, 2 cycles of 10 minHighestModerate[2]
Supercritical Fluid Extraction (SFE)CO₂, 350 bar, 40 °C, 4 h, with ethyl acetate as modifierHighHigh[2]
Hydrodistillation (HD)Water, boiling temperatureNot detectedN/A[2]
Decoction (DC)Water, boiling temperature, 1 hNot detectedN/A[2]

Table 2: Hypothetical Comparison of Synthetic Strategies for this compound

Synthetic StrategyKey ReagentsExpected YieldExpected PurityCommon Byproducts
Direct Fischer EsterificationFerulic acid, Coniferyl alcohol, Acid catalyst (e.g., H₂SO₄)LowLowDehydration products, unreacted starting materials
Acid Chloride Method (with protection)Acetylferuloyl chloride, Coniferyl alcohol, PyridineHighHighResidual protected compounds, dimers if deprotection is harsh
Steglich Esterification (without protection)Ferulic acid, Coniferyl alcohol, DCC, DMAPModerateLow to ModerateN,N'-dicyclohexylurea (DCU), N-acylurea, various esters from reaction at phenolic hydroxyls
Steglich Esterification (with protection)Acetylferulic acid, Coniferyl alcohol, DCC, DMAPHighHighN,N'-dicyclohexylurea (DCU), N-acylurea, residual protected compounds

Experimental Protocols

Protocol 1: Synthesis of Acetylferulic Acid (Protection of Phenolic Hydroxyl)

  • Dissolve ferulic acid (1.0 eq) in a mixture of pyridine (5.0 eq) and acetic anhydride (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain acetylferulic acid.

Protocol 2: Synthesis of Acetylferuloyl Chloride (Activation of Carboxylic Acid)

  • Suspend acetylferulic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acetylferuloyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of Protected this compound (Coupling)

  • Dissolve coniferyl alcohol (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C under an inert atmosphere.

  • Add a solution of acetylferuloyl chloride (1.1 eq) in dry DCM dropwise to the mixture.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of this compound (Deprotection)

  • Dissolve the protected this compound (1.0 eq) in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction with a weak acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain pure this compound.

Visualizations

Synthesis_Workflow FA Ferulic Acid AFA Acetylferulic Acid (Protected) FA->AFA  Acetylation (Protection) AFC Acetylferuloyl Chloride (Activated) AFA->AFC  Chlorination (Activation) pCF Protected this compound AFC->pCF  Esterification (Coupling) CA Coniferyl Alcohol CA->pCF  Esterification (Coupling) CF This compound (Final Product) pCF->CF  Deacetylation (Deprotection) Troubleshooting_Logic cluster_synthesis This compound Synthesis cluster_issues Troubleshooting cluster_solutions Solutions Start Start Synthesis Reaction Esterification Reaction Start->Reaction Workup Reaction Workup Reaction->Workup LowYield Low Yield? Reaction->LowYield Purification Purification Workup->Purification Byproducts Byproducts Present? Workup->Byproducts Product Pure this compound Purification->Product PurificationIssue Purification Difficult? Purification->PurificationIssue ActivateAcid Use Activated Acid (e.g., Acid Chloride) LowYield->ActivateAcid Yes ControlConditions Control Temp. & Atmosphere LowYield->ControlConditions Yes ProtectGroups Use Protecting Groups Byproducts->ProtectGroups Yes RemoveDCU Filter DCU/ Acid Wash Byproducts->RemoveDCU Yes OptimizePurification Optimize Chromatography/ Use Prep-HPLC PurificationIssue->OptimizePurification Yes

References

Optimizing solvent systems for Coniferyl ferulate purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Coniferyl ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the inherent instability of the this compound molecule. It is susceptible to hydrolysis, breaking down into Coniferyl alcohol and ferulic acid, particularly under neutral to alkaline conditions and at elevated temperatures.[1][2] This degradation can significantly reduce the yield and purity of the final product.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: High-Performance Centrifugal Partition Chromatography (HPCPC) has been shown to be a highly effective method, yielding high purity (over 98%) and good recovery (around 82%).[3][4] Traditional silica gel column chromatography followed by further purification steps like Sephadex LH-20 or preparative HPLC is also a viable, more accessible option. The choice of technique often depends on the available equipment and the scale of the purification.

Q3: What are the recommended solvent systems for different chromatography methods?

A3: For HPCPC, a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (commonly in a 5:5:5:5 v/v ratio) is well-documented.[3][4] For silica gel column chromatography, a gradient of n-hexane/acetone is a good starting point. For reverse-phase chromatography (C18), a mobile phase of aqueous acetic acid and acetonitrile is often used for analytical HPLC and can be adapted for preparative scale.[4]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation on a silica gel column. For all methods, High-Performance Liquid Chromatography (HPLC) with a DAD detector (monitoring at around 318-324 nm) is essential for analyzing the purity of fractions and the final product.[1][3][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than expected based on the starting material.

  • HPLC analysis of crude and intermediate fractions shows a decrease in the this compound peak and an increase in ferulic acid and/or coniferyl alcohol peaks.

Possible Causes and Solutions:

CauseSolution
Hydrolysis during Extraction/Purification Maintain a slightly acidic pH (e.g., by adding 1% acetic acid to the mobile phase) during chromatography.[4] Avoid high temperatures; perform extractions at room temperature if possible.[1][2]
Irreversible Adsorption on Stationary Phase If using silica gel, strong interactions can lead to loss of product. Consider switching to a less active stationary phase like neutral alumina or using a reverse-phase (C18) column. For HPCPC, there is no solid support, which minimizes irreversible adsorption.[3]
Incomplete Elution If the compound is not fully eluting from the column, gradually increase the polarity of the mobile phase. Ensure the chosen solvent system is appropriate for the polarity of this compound.
Sample Loss During Transfers and Workup Be meticulous during sample handling. Ensure all vessels are thoroughly rinsed to recover as much product as possible.
Problem 2: Low Purity of Final Product / Presence of Contaminants

Symptoms:

  • HPLC analysis of the final product shows multiple peaks in addition to the this compound peak.

  • The purity of the final product is below the desired level (e.g., <95%).

Possible Causes and Solutions:

CauseSolution
Co-elution with Impurities Optimize the solvent system. For silica gel, try adding a small amount of a third solvent (e.g., dichloromethane or toluene) to alter the selectivity. For reverse-phase, adjust the gradient slope or the organic modifier (e.g., methanol vs. acetonitrile).
Degradation Products Present As with low yield, the primary contaminants are often the hydrolysis products. Implement the strategies to prevent degradation mentioned in "Problem 1".
Overloading the Column Injecting too much sample onto the column will lead to poor separation. Reduce the sample load or use a larger column.
Poor Column Packing (for manual columns) An improperly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the column is packed uniformly.
Problem 3: Peak Tailing in HPLC Analysis

Symptoms:

  • The this compound peak in the HPLC chromatogram is asymmetrical with a drawn-out tail.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase The phenolic hydroxyl groups in this compound can interact with residual silanols on silica-based C18 columns. Adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can suppress this interaction by protonating the silanols.
Column Overload Inject a smaller amount of the sample to see if the peak shape improves.
Contamination of the Column or Guard Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase if possible to ensure good peak shape.

Experimental Protocols

Protocol 1: Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)
  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v). Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.[3]

  • Sample Preparation: Dissolve the crude extract containing this compound in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[3]

  • HPCPC Operation:

    • Fill the column with the upper phase (stationary phase).

    • Set the rotation speed (e.g., 1500 rpm).

    • Pump the lower phase (mobile phase) at a specific flow rate (e.g., 2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample.

    • Monitor the effluent at 318 nm.[4]

    • Collect fractions and analyze their purity by HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 100-200 mesh) in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest (as determined by TLC and HPLC analysis) for further purification if necessary.

  • Further Purification (Optional): The enriched fractions can be further purified using Sephadex LH-20 column chromatography with methanol as the eluent, or by preparative HPLC on a C18 column.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound from Angelica sinensis

Extraction MethodThis compound Yield (mg/g of raw material)Reference
Sonication Extraction (SE)~1.5 - 2.0[1]
Pressurized Liquid Extraction (PLE)~1.5 - 2.0[1]
Supercritical Fluid Extraction (SFE)~1.0 - 1.5[1]
Hydrodistillation (HD)Not Detected[1][2]
Decoction (DC)Not Detected[1][2]

Table 2: Purification of this compound using HPCPC

ParameterValueReference
Initial Purity in enriched fraction63.0%[3]
Final Purity>98%[3][4]
Recovery~82.0%[3]
Solvent Systemn-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v)[3][4]

Visualizations

experimental_workflow start Crude Extract (containing this compound) enrichment Enrichment Step (e.g., n-heptane extraction) start->enrichment hpcpc HPCPC Purification (n-hexane-EtOAc-EtOH-H2O) enrichment->hpcpc silica Silica Gel Chromatography (n-hexane/acetone gradient) enrichment->silica analysis Purity Analysis (HPLC-DAD) hpcpc->analysis sephadex Sephadex LH-20 (Methanol) silica->sephadex prep_hplc Preparative HPLC (C18, MeCN/H2O) sephadex->prep_hplc prep_hplc->analysis pure_cf Pure this compound (>98%) analysis->pure_cf

Caption: Experimental workflow for the purification of this compound.

degradation_pathway CF This compound hydrolysis Hydrolysis (H2O, Heat, Neutral/Alkaline pH) CF->hydrolysis CA Coniferyl Alcohol hydrolysis->CA FA Ferulic Acid hydrolysis->FA

Caption: Degradation pathway of this compound via hydrolysis.

troubleshooting_tree start Low Purity or Yield? degradation Check for Degradation (Presence of Ferulic Acid) start->degradation Yes coelution Co-eluting Impurities? start->coelution No acidify Acidify Mobile Phase (e.g., 1% Acetic Acid) degradation->acidify Yes lower_temp Lower Temperature degradation->lower_temp Yes optimize_solvent Optimize Solvent System (Change polarity/gradient) coelution->optimize_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Silica to C18) coelution->change_stationary_phase Yes reduce_load Reduce Sample Load coelution->reduce_load Yes

References

Strategies to improve the recovery of Coniferyl ferulate from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Coniferyl ferulate from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from plants important?

This compound is an ester of coniferyl alcohol and ferulic acid. It is a bioactive compound found in various plants, notably Angelica sinensis and Ligusticum chuanxiong.[1][2] Its importance lies in its diverse pharmacological activities, including antioxidant, anticancer, antibacterial, and vasodilating effects.[1] Efficient recovery of this compound is crucial for research and the development of new therapeutic agents.

Q2: What are the main challenges in recovering this compound?

The primary challenge is the chemical instability of this compound.[2][3] It is particularly sensitive to heat and can readily hydrolyze into ferulic acid and coniferyl alcohol, especially in neutral or alkaline conditions.[4] This instability can lead to low recovery yields and inaccurate quantification. Additionally, its concentration in plant material can be variable, making consistent extraction difficult.

Q3: Which plant sources are rich in this compound?

Angelica sinensis (Danggui) is one of the most well-documented and abundant sources of this compound.[1][2] Other reported plant sources include Ligusticum chuanxiong (Chuanxiong).[1]

Q4: What are the most effective methods for extracting this compound?

Studies have shown that Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) are significantly more efficient for recovering this compound compared to other methods like Supercritical Fluid Extraction (SFE), hydrodistillation (HD), and decoction (DC).[1][2][3] In fact, HD and DC methods may not yield any detectable this compound.[1][2][3]

Q5: How can I purify the extracted this compound?

High-Performance Centrifugal Partition Chromatography (HPCPC) has been successfully used for the preparative purification of this compound from plant extracts, achieving purities of over 98%.[1] This technique is a liquid-liquid chromatography method that avoids the use of solid stationary phases, which can be advantageous for labile compounds.

Q6: How is this compound quantified?

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the standard method for the quantitative analysis of this compound.[1][2] The detection wavelength is typically set around 318-324 nm for optimal sensitivity.[1][2]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Extraction Method Switch to a more efficient method like Pressurized Liquid Extraction (PLE) or Sonication Extraction (SE).[1][2][3] Avoid hydrodistillation and decoction as they are ineffective for this compound.[1][2][3]
Suboptimal Solvent Choice For sonication, a mixture of methanol and formic acid (95:5, v/v) has been shown to be highly efficient.[2] For SFE, using a modifier like ethyl acetate is necessary to improve extraction efficiency.[2]
Insufficient Solvent-to-Solid Ratio For sonication, a solvent volume of 50 times the sample weight is recommended.[2]
Inadequate Extraction Time For sonication with methanol-formic acid, an extraction time of 40 minutes has been found to be optimal.[2] For SFE, a static extraction time of 4 hours may be required.[2]
Degradation During Extraction Avoid high temperatures. Sonication should be performed at room temperature.[2] For SFE, a temperature of 40°C has been used successfully.[2] The use of a slightly acidic solvent (e.g., with formic acid) can help suppress hydrolysis.[4]
Improper Plant Material Preparation Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to increase the surface area for extraction.
Compound Degradation (Observed as low purity or presence of ferulic acid/coniferyl alcohol)
Potential Cause Troubleshooting Steps
High Temperature Maintain low temperatures throughout the extraction and purification process. For sonication, use a water bath to control the temperature at room temperature.[2] For SFE, use a controlled temperature of 40°C.[2]
pH of the Solvent Avoid neutral or alkaline conditions. Use a slightly acidic solvent system, such as methanol with 5% formic acid, to minimize hydrolysis.[2][4]
Prolonged Processing Time Minimize the duration of extraction and subsequent processing steps to reduce the time the compound is exposed to potentially degrading conditions.
Exposure to Light and Air Protect the extracts and purified compound from light and air by using amber vials and flushing with an inert gas like nitrogen or argon, especially during storage.
Poor Purity After Purification
Potential Cause Troubleshooting Steps
Ineffective Initial Extraction Pre-treat the initial extract to enrich the this compound fraction before purification. For example, a solvent extraction with n-heptane can be used to enrich this compound from Angelica sinensis oil before HPCPC.[1]
Suboptimal Purification Parameters (HPCPC) Optimize the two-phase solvent system for HPCPC. A system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v) has been shown to be effective.[1] Carefully determine the partition coefficient (K) of this compound in the chosen solvent system to ensure good separation.[1]
Co-eluting Impurities Adjust the gradient and mobile phase composition in your HPLC analysis to improve the resolution between this compound and other compounds. The use of a guard column can also help protect the analytical column from strongly retained impurities.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Angelica sinensis

Extraction Method Optimized Conditions This compound Yield (mg/g of plant material) Reference
Pressurized Liquid Extraction (PLE)Not specified in detail, but noted as highly efficient~1.8[5]
Sonication Extraction (SE)Methanol-formic acid (95:5), 50-fold solvent volume, 40 min at room temp.~1.7[5]
Supercritical Fluid Extraction (SFE)350 Bar, 40°C, 4h static extraction, 60 mL ethyl acetate modifier~1.2[5]
Hydrodistillation (HD)N/ANot Detected[5]
Decoction (DC)N/ANot Detected[5]

Table 2: Optimized Parameters for Different Extraction Techniques

Parameter Sonication Extraction (SE) Supercritical Fluid Extraction (SFE)
Solvent/Modifier Methanol-formic acid (95:5, v/v)Ethyl acetate
Temperature Room Temperature40°C
Pressure Atmospheric350 Bar
Time 40 minutes4 hours (static)
Solvent/Solid Ratio 50:1 (v/w)N/A (60 mL modifier)
Reference [2][2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) / Sonication Extraction (SE)

This protocol is based on the optimized method for extracting this compound from Angelica sinensis.[2]

Materials:

  • Dried and powdered plant material (Angelica sinensis)

  • Methanol-formic acid (95:5, v/v)

  • Sonicator bath

  • Flasks

  • Filtration system (e.g., 0.45 µm filter)

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a flask.

  • Add 50 mL of the methanol-formic acid (95:5, v/v) solvent to the flask.

  • Place the flask in a sonicator bath.

  • Sonicate for 40 minutes at room temperature. Use a water bath to maintain a consistent temperature if the sonicator generates heat.

  • After sonication, remove the flask and allow the solid material to settle.

  • Filter the supernatant through a 0.45 µm filter to remove any particulate matter.

  • The resulting filtrate is ready for analysis by HPLC or for further purification.

Protocol 2: High-Performance Centrifugal Partition Chromatography (HPCPC) Purification

This protocol is for the purification of this compound from an enriched plant extract.[1]

Materials:

  • Enriched this compound extract

  • n-hexane, ethyl acetate, ethanol, and water (all HPLC grade)

  • HPCPC instrument

  • Fraction collector

  • HPLC system for fraction analysis

Procedure:

  • Prepare the two-phase solvent system: Mix n-hexane, ethyl acetate, ethanol, and water in a 5:5:5:5 volume ratio. Shake vigorously in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes.

  • Prepare the sample: Dissolve the enriched this compound extract in a 1:1 mixture of the upper and lower phases of the solvent system.

  • HPCPC instrument setup:

    • Fill the HPCPC column with the upper phase (stationary phase).

    • Set the rotation speed of the centrifuge.

    • Pump the lower phase (mobile phase) through the column at a defined flow rate.

  • Sample injection and fractionation: Once the system is equilibrated, inject the prepared sample. Collect the eluting fractions using a fraction collector.

  • Fraction analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Pooling and solvent evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound in extracts.[1][2]

Materials:

  • This compound standard of known purity

  • Filtered extract

  • HPLC system with a DAD detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase A: 1% aqueous acetic acid

  • Mobile phase B: Acetonitrile

  • HPLC vials

Procedure:

  • Prepare standard solutions: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of different concentrations.

  • HPLC conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of 1% aqueous acetic acid (A) and acetonitrile (B). An example gradient is: 50% B for 0-15 min, then a linear gradient to 100% B from 15-18 min, and hold at 100% B for 5 min.[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 318 nm[1]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Extraction_Workflow plant_material Plant Material (e.g., Angelica sinensis) grinding Drying and Grinding plant_material->grinding extraction Extraction (e.g., Sonication, PLE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract enrichment Enrichment (Optional) (e.g., Solvent Partitioning) crude_extract->enrichment purification Purification (e.g., HPCPC) crude_extract->purification Direct Purification analysis Analysis (HPLC-DAD) crude_extract->analysis Direct Analysis enrichment->purification pure_compound Pure this compound purification->pure_compound pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Recovery of This compound check_degradation Check for Degradation Products (Ferulic Acid, Coniferyl Alcohol) start->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No troubleshoot_degradation Troubleshoot Degradation: - Lower Temperature - Use Acidic Solvent - Reduce Time degradation_yes->troubleshoot_degradation troubleshoot_yield Troubleshoot Yield: - Change Extraction Method (PLE/SE) - Optimize Solvent - Increase Solvent/Solid Ratio - Optimize Time degradation_no->troubleshoot_yield

Caption: Troubleshooting logic for low this compound recovery.

Phenylpropanoid_Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa C3H feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa COMT coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde CCR ferulic_acid Ferulic Acid feruloyl_coa->ferulic_acid coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD coniferyl_ferulate This compound coniferyl_alcohol->coniferyl_ferulate ferulic_acid->coniferyl_ferulate

Caption: Simplified phenylpropanoid biosynthesis pathway leading to this compound.

References

Validation & Comparative

A Comparative Guide to Coniferyl Ferulate and Sinapyl Ferulate in Lignification Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lignin, a complex aromatic polymer in plant cell walls, holds significant promise for improving biomass conversion for biofuels and in the development of novel biomaterials. This guide provides a comparative analysis of two key monolignol conjugates, coniferyl ferulate and sinapyl ferulate, and their roles in lignification. By incorporating these conjugates into the lignin backbone, researchers can introduce ester linkages that are more susceptible to chemical cleavage, thereby enhancing the digestibility and processability of plant biomass.

Performance Comparison: this compound vs. Sinapyl Ferulate

Current research provides a more extensive dataset for the impact of this compound on lignification compared to sinapyl ferulate. However, preliminary studies indicate that sinapyl ferulate exhibits comparable effects on lignin formation, its subsequent extractability, and the degradability of the cell wall.[1] Both conjugates are naturally occurring secondary metabolites in some plants, though they are not typically identified as native lignin components.[1] The bioengineering of plants to incorporate these ferulates into their lignin structure is a key strategy for enhancing the utilization of lignocellulosic biomass.[1][2]

The incorporation of this compound into the lignin of maize cell walls has been shown to moderately reduce the overall extent of lignification.[1][3] A significant advantage of its inclusion is the substantial increase in the alkaline extractability of lignin, which can be up to twofold higher than in native lignin.[1][3] This increased solubility in alkaline solutions suggests a less condensed lignin structure, which is beneficial for industrial processing. Furthermore, cell walls lignified with this compound are more readily hydrolyzed by fibrolytic enzymes, both with and without alkaline pretreatment.[1][3]

While direct quantitative comparisons are limited, the structural similarities between this compound and sinapyl ferulate, differing only in the methoxylation of the aromatic ring of the alcohol moiety, support the observation of their analogous behavior in lignification. Therefore, it is anticipated that the incorporation of sinapyl ferulate would also lead to a lignin polymer with enhanced degradability.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the incorporation of this compound into maize cell walls.

Lignification Parameter Control (Coniferyl Alcohol only) 20% this compound 40% this compound 60% this compound Data Source
Lignin Content (g/kg of cell wall) 203191179166[1]
Alkali-Soluble Lignin at 30°C (% of total lignin) 32455866[1]
Alkali-Soluble Lignin at 100°C (% of total lignin) 57708293[1]
Alkali-Soluble Lignin at 160°C (% of total lignin) 69809099[1]
Enzymatic Hydrolysis (Carbohydrate Release, mg/g) Control (Coniferyl Alcohol only) 20% this compound 40% this compound 60% this compound Data Source
Without Alkaline Pretreatment (2h) 125140155170[1]
Without Alkaline Pretreatment (48h) 310340370400[1]
With Alkaline Pretreatment (2h) 250275300325[1]
With Alkaline Pretreatment (48h) 550580610640[1]

Signaling Pathways and Experimental Workflows

Monolignol Biosynthetic Pathway

The biosynthesis of coniferyl and sinapyl alcohols, the primary monolignols, is a well-defined pathway. The introduction of this compound and sinapyl ferulate as monolignol substitutes represents a bioengineering approach to modify this natural process.

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol Lignin Lignin Polymer Coniferyl_alcohol->Lignin Polymerization Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol Sinapyl_alcohol->Lignin Polymerization Coniferyl_Ferulate This compound (Bioengineered Input) Coniferyl_Ferulate->Lignin Co-polymerization Sinapyl_Ferulate Sinapyl Ferulate (Bioengineered Input) Sinapyl_Ferulate->Lignin Co-polymerization

Caption: Monolignol biosynthetic pathway with bioengineered inputs.

Experimental Workflow for Comparative Lignification Analysis

A typical experimental workflow to assess the impact of monolignol-ferulate conjugates on lignification involves several key steps, from cell wall preparation to detailed structural and degradability analyses.

Experimental_Workflow cluster_prep Preparation cluster_lignification Artificial Lignification cluster_analysis Analysis cluster_quantification Quantification Cell_Culture Maize Cell Suspension Culture Isolate_CW Isolate Primary Cell Walls Cell_Culture->Isolate_CW Add_Monomers Add Monolignols ± Coniferyl/Sinapyl Ferulate Isolate_CW->Add_Monomers Add_H2O2 Initiate Polymerization with H2O2 Add_Monomers->Add_H2O2 Lignin_Content Determine Lignin Content (Klason Method) Add_H2O2->Lignin_Content Alkaline_Extraction Alkaline Extraction (NaOH) Add_H2O2->Alkaline_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Cellulases/Hemicellulases) Add_H2O2->Enzymatic_Hydrolysis NMR_Analysis Structural Analysis (2D NMR) Add_H2O2->NMR_Analysis Quantify_Soluble_Lignin Quantify Soluble Lignin (UV-Vis Spectroscopy) Alkaline_Extraction->Quantify_Soluble_Lignin Quantify_Sugars Quantify Released Sugars (GC/HPLC) Enzymatic_Hydrolysis->Quantify_Sugars

Caption: Workflow for analyzing ferulate effects on lignification.

Experimental Protocols

Artificial Lignification of Maize Cell Walls

This protocol is adapted from studies investigating the incorporation of monolignol conjugates into lignin.[1][2]

  • Cell Wall Isolation: Primary cell walls are isolated from maize (Zea mays) cell suspension cultures. The isolated walls are washed extensively with water and then solvent-exchanged with acetone before being air-dried.

  • Lignification Reaction:

    • A suspension of isolated cell walls (e.g., 250 mg) is prepared in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 6.0).

    • The desired monolignols (coniferyl alcohol and/or sinapyl alcohol) and the monolignol-ferulate conjugate (this compound or sinapyl ferulate) are added to the suspension from stock solutions. The molar ratio of the conjugates to the total monolignols can be varied (e.g., 0%, 20%, 40%, 60%).

    • The lignification is initiated by the gradual addition of hydrogen peroxide (H₂O₂) over a period of several hours (e.g., 4 hours) to a final concentration that is equimolar to the total phenolic precursors. This is typically done using a syringe pump.

    • The reaction is allowed to proceed for a set duration (e.g., 24 hours) with gentle agitation.

    • The lignified cell walls are then collected by centrifugation, washed thoroughly with buffer and water, and lyophilized.

Lignin Content and Composition Analysis
  • Klason Lignin: The total acid-insoluble lignin content is determined using a modified Klason lignin procedure. The lignified cell wall material is hydrolyzed with sulfuric acid, and the insoluble residue is quantified gravimetrically.

  • Thioacidolysis: This method is used to cleave β-O-4 ether linkages in lignin and release monomeric units, which can then be quantified by gas chromatography-mass spectrometry (GC-MS). This provides information on the relative abundance of guaiacyl (G) and syringyl (S) units derived from coniferyl and sinapyl alcohols, respectively.

Alkaline Lignin Extraction
  • Lignified cell walls are treated with an aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) at different temperatures (e.g., 30°C, 100°C, and 160°C) for a specified time (e.g., 2 hours).

  • The suspension is then centrifuged, and the amount of lignin in the supernatant (alkali-soluble lignin) is determined by measuring the absorbance at 280 nm using UV-Vis spectroscopy.

Enzymatic Hydrolysis
  • The digestibility of the cell wall polysaccharides is assessed by enzymatic hydrolysis. Lignified cell walls are incubated with a mixture of cellulases and hemicellulases in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

  • The reaction is carried out at an optimal temperature (e.g., 50°C) for various time points (e.g., 2, 8, 24, 48 hours).

  • The amount of reducing sugars released into the supernatant is quantified using methods such as the dinitrosalicylic acid (DNS) assay or by high-performance liquid chromatography (HPLC).

2D NMR Spectroscopy
  • For detailed structural analysis of the resulting lignin, gel-state 2D NMR spectroscopy (HSQC) can be performed on the whole lignified cell walls. This non-destructive technique provides information on the different types of inter-unit linkages within the lignin polymer and can confirm the incorporation of the ferulate conjugates.

References

A Comparative Analysis of Coniferyl Ferulate and Ferulic Acid: Antioxidant Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant properties of coniferyl ferulate and ferulic acid. This analysis is supported by experimental data from various antioxidant assays, offering a detailed examination of their relative efficacy and mechanisms of action.

Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, is well-regarded for its potent antioxidant capabilities.[1][2] Its derivative, this compound, which is an ester of ferulic acid and coniferyl alcohol, is also recognized for its significant biological activities, including antioxidant effects.[3][4] This guide delves into a comparative analysis of these two compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of ferulic acid and its related compounds have been evaluated using various assays. The following table summarizes the comparative antioxidant activity of ferulic acid and a closely related derivative, coniferyl aldehyde, which shares structural similarities with this compound. The data is derived from studies employing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundABTS Assay (TEAC, mmol/g)FRAP Assay (mmol Fe²⁺/g)
Ferulic Acid1.948 ± 0.0564.727 ± 0.139
Coniferyl Aldehyde1.087 ± 0.0634.606 ± 0.080

Data sourced from a study by Urbaniak et al. (2017)[5][6]. The study compared ferulic acid with several of its derivatives. Coniferyl aldehyde is presented here as a proxy for this compound due to structural similarity.

The data indicates that while both compounds exhibit strong antioxidant activity, ferulic acid shows a significantly higher capacity to scavenge ABTS radical cations compared to coniferyl aldehyde.[5][6] However, in the FRAP assay, which measures the ability to reduce ferric iron, both compounds demonstrate comparable and potent activity.[5][6]

Mechanism of Antioxidant Action

The antioxidant mechanism of ferulic acid is primarily attributed to its phenolic hydroxyl group.[1] This group can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxyl radical in the process.[1][2] This stable radical is less likely to initiate or propagate further oxidative chain reactions. The extended conjugation of the side chain in ferulic acid also contributes to the stability of this phenoxyl radical.[2]

This compound, being an ester of ferulic acid, possesses a similar phenolic structure and is expected to exert its antioxidant activity through a comparable mechanism of hydrogen atom donation. The presence of two phenolic hydroxyl groups, one from the ferulic acid moiety and one from the coniferyl alcohol moiety, may contribute to its overall antioxidant potential.

Antioxidant_Mechanism

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate this compound and ferulic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][8]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8]

  • Sample Preparation: The test compounds (this compound and ferulic acid) and a positive control (e.g., ascorbic acid) are prepared at various concentrations.[8]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[8]

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.[7][8]

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7]

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Control with DPPH Solution A->C B Prepare Sample and Control Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[9][10]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[10]

  • Reaction: A small volume of the antioxidant sample is added to the diluted ABTS•+ solution.[11]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[11]

  • Measurement: The absorbance is measured at 734 nm.[10][11]

  • Calculation: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).

ABTS_Assay_Workflow A Generate ABTS Radical Cation (ABTS•+) B Dilute ABTS•+ to Absorbance ~0.70 at 734 nm A->B C Add Antioxidant Sample to Diluted ABTS•+ B->C D Incubate at Room Temperature (e.g., 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition E->F

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[12]

  • Reaction: A small volume of the sample is mixed with the freshly prepared FRAP reagent.[12]

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 6 minutes).[13]

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄ or Trolox.

FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) B Mix Sample with FRAP Reagent A->B C Incubate at 37°C (e.g., 6 min) B->C D Measure Absorbance at 593 nm C->D E Determine Ferric Reducing Power D->E

Conclusion

Both this compound and ferulic acid are potent antioxidants. The available data on structurally similar compounds suggests that while ferulic acid may exhibit superior radical scavenging activity in certain assays like the ABTS assay, both compounds demonstrate strong and comparable reducing power as measured by the FRAP assay. Their antioxidant efficacy stems from their phenolic structures, which enable them to neutralize free radicals effectively. The choice between these compounds for drug development or other applications may depend on specific formulation requirements, bioavailability, and the desired antioxidant mechanism to target. Further direct comparative studies on this compound and ferulic acid using a standardized set of assays would be beneficial to delineate their antioxidant profiles more definitively.

References

Unveiling the Neuroprotective Potential of Coniferyl Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective effects of Coniferyl ferulate (CF) against other well-known neuroprotective agents in cell-based models of glutamate-induced neurotoxicity. This analysis is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

This compound, a phenolic compound, has demonstrated significant neuroprotective properties in preclinical studies. This guide delves into its efficacy in mitigating neuronal damage induced by glutamate, a key player in excitotoxic cell death observed in various neurodegenerative conditions. We compare its performance with established neuroprotective agents: Curcumin, N-acetylcysteine (NAC), and Ferulic acid (FA), providing a comprehensive overview for researchers seeking effective therapeutic candidates.

Comparative Efficacy in Glutamate-Induced Neurotoxicity

The following tables summarize the quantitative effects of this compound and alternative compounds on key indicators of neuronal health in PC12 cells subjected to glutamate-induced toxicity.

Table 1: Effect on Cell Viability (MTT Assay)

CompoundConcentrationNeurotoxin% Increase in Cell Viability (relative to glutamate-treated control)
This compound 0.2-20 µMGlutamateConcentration-dependent protection against decline in cell viability[1]
Curcumin1.0-50.0 µM20 mM GlutamateAlleviates glutamate-induced decrease in cell viability[2]
N-acetylcysteine amide (NACA)Not specified10 mM GlutamateProtects PC12 cells from glutamate toxicity[3]
Ferulic acid1-100 µMGlutamateNotably promotes cell viability[4]

Table 2: Effect on Cell Membrane Integrity (LDH Release Assay)

CompoundConcentrationNeurotoxin% Decrease in LDH Release (relative to glutamate-treated control)
This compound Not specifiedGlutamateSignificantly attenuated the release of lactate dehydrogenase (LDH)
CurcuminNot specified20 mM GlutamateAlleviates glutamate-induced LDH release[5]
N-acetylcysteine amide (NACA)Not specifiedGlutamateProtects PC12 cells from glutamate toxicity, as evaluated by LDH assay[3]
PaeoniflorinNot specifiedGlutamatePrevented glutamate-induced increase in LDH release[6]
Ginkgolide KNot specifiedGlutamateSignificantly reduced LDH release[7]

Table 3: Effect on Apoptosis

CompoundConcentrationNeurotoxinEffect on Apoptosis
This compound Not specifiedGlutamateSignificantly attenuated the increase of apoptosis rates
CurcuminNot specified20 mM GlutamateDownregulated Bax/Bcl-2 ratio and caspase-3 activity[5]
Urolithin B4 and 8 µM10 mM GlutamateSignificantly reduced apoptosis rate and decreased Bax/Bcl-2 gene expression ratio[8]
Ferulic acid50 µg/mlH2O2Significantly reduced apoptosis in H2O2-treated PC12 cells[9]
PaeoniflorinNot specifiedGlutamateInhibited apoptosis and the expression of mitochondrial apoptosis-associated proteins[6]

Table 4: Effect on Intracellular Calcium Influx

CompoundConcentrationNeurotoxinEffect on Intracellular Ca2+
This compound Not specifiedGlutamateSuppressed the influx of Ca2+
CurcuminNot specified20 mM GlutamateAlleviated glutamate-induced Ca2+ influx[5]
Ginkgolide KNot specifiedGlutamateSignificantly reduced Ca2+ influx[7]
MusconeNot specifiedGlutamateMarkedly ameliorated Ca2+ overload[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Cell Culture and Treatment

  • Cell Line: PC12 (rat pheochromocytoma) cells are a common model for neuronal studies.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Glutamate-Induced Neurotoxicity: To induce neurotoxicity, cultured PC12 cells are exposed to glutamate (typically 5-20 mM) for a specified period (e.g., 24-48 hours).

  • Treatment with Neuroprotective Agents: Cells are pre-treated with various concentrations of this compound or other test compounds for a specific duration (e.g., 1-2 hours) before the addition of glutamate.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

  • Protocol:

    • Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat cells with the desired concentrations of the test compound for 1-2 hours.

    • Introduce glutamate to the wells and incubate for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Cell Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Principle: LDH released into the culture medium is quantified by a coupled enzymatic reaction.

  • Protocol:

    • Culture and treat PC12 cells in a 96-well plate as described above.

    • After the treatment period, centrifuge the plate at 600 x g for 10 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Harvest the treated cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

5. Intracellular Calcium Imaging (Fluo-4 AM)

This method measures changes in intracellular calcium concentration using a fluorescent indicator.

  • Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to Ca2+.

  • Protocol:

    • Load the cultured cells with Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye.

    • Acquire baseline fluorescence images using a fluorescence microscope.

    • Stimulate the cells with glutamate and record the changes in fluorescence intensity over time.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared agents are mediated through the modulation of specific intracellular signaling pathways.

This compound's Neuroprotective Mechanism

This compound primarily exerts its neuroprotective effects by inhibiting the N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity cascade. Excessive glutamate stimulation leads to the overactivation of NMDARs, resulting in a massive influx of Ca2+. This calcium overload triggers a cascade of detrimental events, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and downstream mitogen-activated protein kinases (MAPKs) like JNK and p38, ultimately leading to neuronal apoptosis. This compound has been shown to suppress this Ca2+ influx and the subsequent activation of this signaling pathway.

Furthermore, this compound mitigates mitochondrial dysfunction, a key component of apoptotic cell death. It helps to maintain the mitochondrial membrane potential and inhibits the release of pro-apoptotic factors like cytochrome c, thereby preventing the activation of caspases and the execution of the apoptotic program.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDAR NMDAR Glutamate->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx CaMKII CaMKII Activation Ca2_influx->CaMKII Mitochondria Mitochondrial Dysfunction Ca2_influx->Mitochondria MAPKs MAPKs (JNK, p38) Activation CaMKII->MAPKs MAPKs->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CF This compound CF->NMDAR Inhibits CF->Ca2_influx Inhibits CF->Mitochondria Protects

Figure 1: this compound's mechanism in glutamate toxicity.

Comparative Signaling Pathways

The alternative neuroprotective agents investigated in this guide also target key aspects of the glutamate-induced neurotoxic cascade, often with overlapping and distinct mechanisms.

  • Curcumin: This polyphenol is known for its potent antioxidant and anti-inflammatory properties. In the context of glutamate excitotoxicity, curcumin can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. It also modulates multiple signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are involved in cell survival and antioxidant defense.

  • N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione (GSH), NAC directly replenishes intracellular GSH levels, which are often depleted during glutamate-induced oxidative stress[3]. By bolstering the cell's antioxidant capacity, NAC effectively mitigates ROS-mediated damage. It also modulates glutamatergic neurotransmission[11].

  • Ferulic Acid (FA): Similar to this compound, Ferulic acid is a phenolic compound with strong antioxidant properties. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes. Additionally, Ferulic acid has been shown to inhibit apoptosis by modulating the Bcl-2 family of proteins and reducing caspase activation.

G cluster_stimulus Neurotoxic Stimulus cluster_pathways Key Pathological Events cluster_agents Neuroprotective Agents & Mechanisms Glutamate Glutamate Oxidative_Stress Oxidative Stress (ROS Production) Glutamate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Glutamate->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis CF This compound (NMDAR Antagonist, Antioxidant) CF->Oxidative_Stress Inhibits CF->Mitochondrial_Dysfunction Inhibits Curcumin Curcumin (Antioxidant, Anti-inflammatory) Curcumin->Oxidative_Stress Inhibits NAC N-acetylcysteine (GSH Precursor) NAC->Oxidative_Stress Inhibits FA Ferulic acid (Antioxidant, Anti-apoptotic) FA->Oxidative_Stress Inhibits FA->Apoptosis Inhibits G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Culture (e.g., PC12 cells) B 2. Pre-treatment (Neuroprotective Agent) A->B C 3. Neurotoxic Insult (Glutamate) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT) E->F G Cytotoxicity (LDH) E->G H Apoptosis (Annexin V/PI) E->H I Calcium Imaging (Fluo-4) E->I

References

A comparative study of different extraction methods for Coniferyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Extraction of Coniferyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of this compound, a compound of significant interest due to its diverse pharmacological activities. The following sections detail the performance of different extraction techniques, supported by experimental data, and provide comprehensive experimental protocols.

Data Presentation: Comparison of Extraction Methods

The efficiency and outcomes of various extraction methods for this compound from Angelica sinensis are summarized below. The data highlights significant differences in extraction yield and final purity among the techniques.

Extraction MethodKey ParametersExtraction Yield/EfficiencyFinal PurityReference
Pressurized Liquid Extraction (PLE) Solvent: Methanol; Temperature: 100°C; Pressure: 1,200 psi; Static Time: 10 min; Cycles: 2High Efficiency (Comparable to SE)High ratio of this compound[1]
Sonication Extraction (SE) Solvent: Methanol-formic acid (95:5, v/v); Solvent Volume: 50-fold sample weight; Time: 40 min; Temperature: Room TemperatureHigh Efficiency (Comparable to PLE)High ratio of this compound[1]
Supercritical Fluid Extraction (SFE) Modifier: Ethyl acetate; Pressure: 350 Bar; Temperature: 40°C; Static Time: 4 h; Modifier Volume: 60 mLModerate EfficiencyHigh ratio of this compound[1]
Solvent Extraction & HPCPC Extraction Solvent: n-heptane; Purification: HPCPC with n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v)Enrichment to 63.0% from 9% in oil; Recovery: ~82.0%>98%[2]
Hydrodistillation (HD) Not specifiedNo this compound obtainedNot Applicable[1]
Decoction (DC) Soaking in water for 30 min, followed by boiling for 20 minNo this compound obtainedNot Applicable[1]
Microwave-Assisted Extraction (MAE) No specific data available for this compound.Not availableNot available
Enzyme-Assisted Extraction (EAE) No specific data available for this compound.Not availableNot available

Experimental Protocols

Detailed methodologies for the key extraction and analytical procedures are provided below.

Pressurized Liquid Extraction (PLE)
  • Apparatus: Accelerated Solvent Extractor.

  • Procedure:

    • A sample of ground Angelica sinensis is mixed with a dispersing agent.

    • The mixture is loaded into an extraction cell.

    • The extraction is performed using methanol as the solvent at a temperature of 100°C and a pressure of 1,200 psi.

    • A static extraction is maintained for 10 minutes, and this is repeated for 2 cycles.

    • The collected extract is transferred to a volumetric flask and brought to volume with the extraction solvent.

    • The sample solution is filtered through a 0.45 μm filter prior to HPLC analysis.[1]

Sonication Extraction (SE)
  • Apparatus: Ultrasonic bath.

  • Procedure:

    • A sample of ground Angelica sinensis is placed in a flask.

    • A 50-fold volume of methanol-formic acid (95:5, v/v) is added to the sample.

    • The mixture is sonicated for 40 minutes at room temperature.

    • The extract is then filtered and prepared for HPLC analysis.[1]

Supercritical Fluid Extraction (SFE)
  • Apparatus: Supercritical fluid extractor.

  • Procedure:

    • A sample of ground Angelica sinensis is placed in the extraction vessel.

    • The extraction is performed at a pressure of 350 Bar and a temperature of 40°C.

    • Ethyl acetate (60 mL) is used as a modifier to improve extraction efficiency.

    • A static extraction is carried out for 4 hours.

    • The resulting extract is collected and prepared for analysis.[1]

Solvent Extraction for Enrichment followed by High-Performance Centrifugal Partition Chromatography (HPCPC)
  • Enrichment Procedure:

    • Angelica sinensis oil (5.0 g) is subjected to ultrasonic extraction five times with 50 mL of n-heptane for 10 minutes each time.

    • The n-heptane extract is removed, and the remaining oil, which is enriched with this compound, is collected.[2]

  • HPCPC Purification Procedure:

    • A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v) is prepared and equilibrated.

    • The upper phase is used as the stationary phase, and the lower phase is the mobile phase.

    • 100 mg of the this compound-rich fraction is dissolved in a 1:1 mixture of the upper and lower phases.

    • The HPCPC instrument is operated in descending mode, with the rotor speed set to 1500 rpm.

    • The stationary phase is first pumped into the column, followed by the sample injection.

    • The mobile phase is then pumped at a flow rate of 2.0 ml/min.

    • Fractions are collected and analyzed by HPLC to determine the purity of this compound.[2][4]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: ZORBAX ODS C18 column (4.6 mm × 250 mm i.d., 5 μm) with a guard column.

  • Mobile Phase: A gradient of Solvent A (1% aqueous acetic acid) and Solvent B (acetonitrile).

    • 0-7 min: linear gradient from 10% to 33% B.

    • 7-55 min: isocratic elution at 33% B.

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 10 μl.

  • Column Temperature: 25°C.

  • Detection: 324 nm for this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of different extraction methods for this compound.

G cluster_0 Sample Preparation cluster_1 Extraction Methods cluster_2 Analysis & Purification cluster_3 Outcome A Angelica sinensis (Source Material) B Grinding/Milling A->B C Pressurized Liquid Extraction (PLE) B->C Processed Sample D Sonication Extraction (SE) B->D Processed Sample E Supercritical Fluid Extraction (SFE) B->E Processed Sample F Solvent Extraction (for enrichment) B->F Processed Sample G HPLC Analysis (Yield & Purity) C->G D->G E->G H HPCPC Purification F->H I Comparative Data (Table) G->I H->G

Comparative Extraction Workflow for this compound.
Signaling Pathways of this compound

This compound has been identified as an inhibitor of xanthine oxidase and is suggested to modulate inflammatory and antioxidant pathways. The diagrams below illustrate these potential mechanisms of action.

1. Inhibition of Xanthine Oxidase

This compound has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This inhibitory action can be beneficial in conditions like hyperuricemia.[5]

G cluster_0 Purine Metabolism cluster_1 Enzymatic Conversion Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate UricAcid Uric Acid XO->Xanthine Product XO->UricAcid Product ConiferylFerulate This compound ConiferylFerulate->XO Inhibition

Inhibition of Xanthine Oxidase by this compound.

2. Putative Modulation of NF-κB and Nrf2 Signaling Pathways

Based on the activity of the structurally similar compound coniferaldehyde, this compound is proposed to exert anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway.

G cluster_NFKB NF-κB Pathway (Pro-inflammatory) cluster_NRF2 Nrf2 Pathway (Antioxidant) IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Inflammation Inflammatory Response Nucleus_NFkB->Inflammation Promotes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus_Nrf2 Nrf2 (in nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Activates ConiferylFerulate This compound ConiferylFerulate->IKK Inhibits (putative) ConiferylFerulate->Keap1 Inhibits (putative)

Putative Modulation of NF-κB and Nrf2 Pathways.

References

A Comparative Guide to Analytical Methods for Coniferyl Ferulate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of Coniferyl ferulate: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to assist researchers in selecting the most appropriate method based on their specific requirements for sensitivity, selectivity, and throughput.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the key quantitative performance parameters for each analytical method. Data has been compiled from various studies to provide a representative comparison.

Table 1: Comparison of Validation Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry (Representative for similar phenolics)
Linearity Range 0.01 - 0.16 mg/mL (for Coniferyl alcohol)2.5 - 1000 ng/mL[1]1 - 10 µg/mL (for Ferulic acid)[2]
Accuracy (% Recovery) 96.54 - 102.85% (for Coniferyl alcohol)Within acceptable limits (as per FDA guidelines)[1]98.66 - 101.25% (for a representative phenolic)
Precision (% RSD) < 2% (Intra-day and Inter-day for Coniferyl alcohol)Within acceptable limits (as per FDA guidelines)[1]< 2% (Intra-day and Inter-day for a representative phenolic)
Limit of Detection (LOD) Not explicitly found for this compoundNot explicitly found for this compound0.132 µg/mL (for a representative phenolic)
Limit of Quantification (LOQ) Not explicitly found for this compound2.5 ng/mL[1]0.404 µg/mL (for a representative phenolic)

Experimental Protocols: Detailed Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, offering a balance between performance and cost.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable modifier)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 1% acetic acid) is often used. A typical gradient might start at 33% acetonitrile and increase over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 324 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction, filtration, and dilution to bring the this compound concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) (e.g., Bavachromene)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 65:35, v/v)[1].

  • Flow Rate: 0.3 mL/min[1].

  • Column Temperature: 35 °C[1].

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1].

  • MS/MS Transitions: Selected reaction monitoring (SRM) is used. The specific precursor and product ions for this compound and the internal standard need to be determined.

Standard and Sample Preparation:

  • Standard and IS Solutions: Prepare stock and working solutions of this compound and the internal standard in a suitable solvent.

  • Sample Preparation (e.g., for plasma): A liquid-liquid extraction (e.g., with ether) or solid-phase extraction is typically used to isolate the analyte and internal standard from the biological matrix[1]. The extracted sample is then reconstituted in the mobile phase.

UV-Visible Spectrophotometry

This method is simple and cost-effective, suitable for the quantification of this compound in simple mixtures or as a preliminary screening tool. It is less specific than chromatographic methods.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or other suitable UV-transparent solvent.

  • This compound reference standard.

Methodology:

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is around 320-324 nm. The exact λmax should be determined by scanning a standard solution.

  • Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions to generate calibration standards.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement:

    • Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard StockSolution Prepare Stock Solution Standard->StockSolution CalibrationStandards Prepare Calibration Standards StockSolution->CalibrationStandards HPLC Inject into HPLC System CalibrationStandards->HPLC SamplePrep Sample Preparation (Extraction/Filtration) SamplePrep->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (324 nm) Separation->Detection PeakIntegration Integrate Peak Area Detection->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

Experimental_Workflow_LCMSMS cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_IS Prepare Standard & Internal Standard Solutions Sample_Spike Spike Sample with Internal Standard Standard_IS->Sample_Spike Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Spike->Extraction LCMS Inject into LC-MS/MS System Extraction->LCMS Separation Chromatographic Separation LCMS->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS_Detection MS/MS Detection (SRM) Ionization->MSMS_Detection PeakIntegration Integrate Peak Areas (Analyte & IS) MSMS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

Experimental_Workflow_UVVis cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Standard Weigh this compound Standard StockSolution Prepare Stock Solution Standard->StockSolution CalibrationStandards Prepare Calibration Standards StockSolution->CalibrationStandards Scan Determine λmax StockSolution->Scan MeasureAbsorbance Measure Absorbance of Standards & Sample CalibrationStandards->MeasureAbsorbance SamplePrep Prepare Sample Solution SamplePrep->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification

Caption: UV-Vis Spectrophotometry Workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation & Comparison MethodA Method A (e.g., HPLC) Analyze Analyze Samples with Each Method MethodA->Analyze MethodB Method B (e.g., LC-MS/MS) MethodB->Analyze MethodC Method C (e.g., UV-Vis) MethodC->Analyze PrepareSamples Prepare Identical Sample Sets PrepareSamples->Analyze CompareData Compare Quantitative Results Analyze->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, ANOVA) CompareData->StatisticalAnalysis Conclusion Draw Conclusions on Method Comparability StatisticalAnalysis->Conclusion

Caption: Logical Flow for Cross-Validation of Analytical Methods.

References

Coniferyl Ferulate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the in vitro and in vivo efficacy of coniferyl ferulate, a natural compound with demonstrated therapeutic potential. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Efficacy: In Vitro vs. In Vivo

This compound has been the subject of numerous studies to evaluate its biological activities, primarily focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. A direct comparison of its efficacy in controlled laboratory settings versus within living organisms reveals important considerations for its therapeutic development.

Antioxidant Activity

In vitro studies have consistently demonstrated the potent antioxidant capacity of this compound and its structural analogs. In assays such as the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and ferric-reducing antioxidant power (FRAP), coniferyl aldehyde, a closely related compound, has shown significant radical scavenging and reducing abilities.[1][2][3][4] One study identified this compound as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of reactive oxygen species, with an IC50 value of 1.97 ± 0.11 μM, which was lower than that of the standard drug allopurinol (2.49 ± 0.07 μM).[3]

While direct quantitative in vivo antioxidant data for this compound is limited, studies on related phenolic compounds suggest a translation of these effects to living systems. Generally, the administration of phenolic antioxidants leads to an increase in the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), and a decrease in markers of oxidative stress like malondialdehyde (MDA).[1]

In Vitro Antioxidant Activity of Coniferyl Aldehyde
Assay Efficacy
ABTS (Trolox Equivalent Antioxidant Capacity)2.13 ± 0.04 mol Trolox/mol
FRAP (Ferric Reducing Antioxidant Power)3.51 ± 0.09 mol Fe2+/mol
In Vitro Xanthine Oxidase Inhibitory Activity of this compound
Metric Value
IC501.97 ± 0.11 μM
Anti-inflammatory Activity

In vitro, this compound and its derivatives have been shown to inhibit key inflammatory mediators. For instance, they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory molecules.[5][6][7]

In Vivo Anti-inflammatory Effects of this compound (50 mg/kg) in Mice
Observed Effect
Reduction in pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)
Amelioration of colonic inflammation
In Vivo Anti-inflammatory Effects of Ferulic Acid in Carrageenan-Induced Paw Edema in Mice
Dose
100 mg/kg
200 mg/kg
Neuroprotective Activity

In in vitro models of neurotoxicity, this compound has demonstrated significant neuroprotective effects. In glutamate-injured PC12 cells, a common model for neuronal damage, this compound was found to protect against cell death. This protection is attributed to its ability to inhibit the influx of calcium ions (Ca2+), reduce the generation of reactive oxygen species (ROS), and suppress apoptotic pathways.

In Vitro Neuroprotective Effects of this compound in Glutamate-Injured PC12 Cells
Observed Effect
Inhibition of Ca2+ influx
Reduction in reactive oxygen species (ROS) generation
Suppression of mitochondrial apoptotic pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound and related compounds.

In Vitro Antioxidant Assays

ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation. The protocol involves the generation of the ABTS radical cation by reacting ABTS with potassium persulfate. The antioxidant compound is then added, and the reduction in absorbance at 734 nm is measured, which is proportional to the antioxidant's scavenging capacity.

Ferric-Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the absorbance is measured at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Induction of Inflammation: A subcutaneous injection of a carrageenan solution is administered into the plantar surface of the hind paw.

  • Treatment: this compound or a control vehicle is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[10][11][12]

In Vitro Neuroprotection Assay

Glutamate-Induced Excitotoxicity in PC12 Cells: This assay models neuronal damage caused by excessive glutamate stimulation.

  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.[13][14]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Induction of Excitotoxicity: Glutamate is added to the cell culture to induce cell death.[15][16][17]

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[2][10][18][19][20]

  • Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[21]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxifying enzymes. Evidence suggests that this compound can activate the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage.[22][23][24]

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

NMDAR-CaMKII-MAPK Signaling Pathway

In the context of neuroprotection, the N-methyl-D-aspartate receptor (NMDAR) signaling pathway plays a critical role. Overactivation of NMDARs by glutamate leads to excessive calcium influx, which in turn activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Mitogen-activated protein kinases (MAPKs), ultimately leading to neuronal cell death. This compound has been shown to be neuroprotective by inhibiting this excitotoxic cascade.[25][26]

NMDAR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR activates Ca2+ Ca²⁺ Influx NMDAR->Ca2+ allows CaMKII CaMKII Ca2+->CaMKII activates MAPK MAPK CaMKII->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis leads to This compound This compound This compound->NMDAR inhibits

Caption: Inhibition of the NMDAR-mediated excitotoxicity pathway by this compound.

Conclusion

The available evidence strongly supports the therapeutic potential of this compound as an antioxidant, anti-inflammatory, and neuroprotective agent. While in vitro studies provide a solid foundation for its efficacy and mechanism of action, further in vivo research is necessary to establish a clearer dose-response relationship and to fully understand its pharmacokinetic and pharmacodynamic properties in a physiological context. This comparative guide serves as a valuable starting point for researchers aiming to advance the development of this compound into a clinically viable therapeutic.

References

Unveiling the Multifaceted Mechanisms of Coniferyl Ferulate: A Comparative Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Coniferyl ferulate's performance in key bioassays, validating its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. The following sections present quantitative data, detailed experimental protocols, and visual workflows to objectively assess its potential as a therapeutic agent.

Antioxidant Activity: A Head-to-Head Comparison

This compound's potent antioxidant activity is a cornerstone of its therapeutic potential. Its ability to scavenge free radicals and reduce oxidative stress has been validated in several standard assays. Here, we compare its performance against structurally related ferulates.

Comparative Antioxidant Performance
CompoundABTS Radical Scavenging Activity (TEAC, mmol/g)Ferric Reducing Antioxidant Power (FRAP) (µM)DPPH Radical Scavenging Activity
This compound (as Coniferyl aldehyde) ~ 1.5[1]Similar to Ferulic acid[1][2]Similar to Methyl ferulate[1]
Ferulic acid> 1.5[1]Higher than alkyl ferulates[1][2]Most active ferulate[3]
Iso-ferulic acid~ 1.5[1]Similar to Ferulic acid[1][2]Did not scavenge DPPH[1]
Methyl ferulate< 1.5[1]Lower than Ferulic acid[1][2]Similar to Coniferyl aldehyde[1]
Ethyl ferulate< 1.5[1]Lower than Ferulic acid[1][2]Weaker than Ferulic acid[1]

Note: Data for this compound is often presented as Coniferyl aldehyde, a closely related compound, in comparative studies of ferulates.

Experimental Protocols for Antioxidant Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: An ABTS stock solution (7 mM) and a potassium persulfate solution (2.45 mM) are prepared in water. The working solution is made by mixing the two stock solutions in equal volumes and allowing them to react for 12-16 hours in the dark at room temperature. The resulting ABTS•+ solution is then diluted with methanol to an absorbance of 0.700 at 734 nm.[4][5]

  • Assay Procedure: A small volume (e.g., 5 µL) of the test compound (this compound or other ferulates) is added to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[4]

  • Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 30 minutes).[4]

  • Calculation: The percentage inhibition of absorbance is calculated relative to a control (methanol blank). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh.[6][7]

  • Assay Procedure: A small volume of the sample (e.g., 20 µL) is mixed with the FRAP reagent (e.g., 150 µL).[6]

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at a controlled temperature (e.g., 37°C).[7][8]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay evaluates the hydrogen-donating or radical-scavenging ability of an antioxidant using the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM) to achieve a desired absorbance at 517 nm.[9][10]

  • Assay Procedure: The test compound is mixed with the DPPH solution.[9][11]

  • Measurement: The mixture is incubated in the dark for a specified time (e.g., 30 minutes), and the decrease in absorbance at 517 nm is measured.[9][11]

  • Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined.

G cluster_assays Antioxidant Assays ABTS ABTS Assay color_change_abts Decolorization (Measure at 734 nm) ABTS->color_change_abts FRAP FRAP Assay color_change_frap Blue Color Formation (Measure at 593 nm) FRAP->color_change_frap DPPH DPPH Assay color_change_dpph Violet to Yellow (Measure at 517 nm) DPPH->color_change_dpph CF This compound CF->ABTS Scavenges ABTS•+ CF->FRAP Reduces Fe³⁺ to Fe²⁺ CF->DPPH Donates H• to DPPH•

Workflow of Antioxidant Assays

Xanthine Oxidase Inhibition: A Potent Alternative

This compound has been identified as a potent inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism and a contributor to hyperuricemia and gout.

Comparative Xanthine Oxidase Inhibitory Activity
CompoundIC50 (µM)Inhibition Type
This compound 1.97 ± 0.11[12]Uncompetitive[12]
Allopurinol (Positive Control)2.49 ± 0.07[12]Competitive
Experimental Protocol for Xanthine Oxidase Inhibitory Assay
  • Principle: This assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from the substrate xanthine. The increase in absorbance at 295 nm due to uric acid formation is measured spectrophotometrically.[13]

  • Reagents: Xanthine oxidase enzyme, xanthine (substrate), phosphate buffer (pH 7.5), and the test compound (this compound). Allopurinol is used as a positive control.[14]

  • Assay Procedure:

    • The test compound, buffer, and xanthine oxidase are pre-incubated in a 96-well plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 8-15 minutes).[13][14]

    • The reaction is initiated by adding the xanthine substrate.[13][14]

    • The plate is incubated for a further period (e.g., 15 minutes) at the same temperature.

    • The reaction is stopped by adding an acid (e.g., 1.0 M HCl).[14]

  • Measurement: The absorbance is read at 295 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample-treated wells to the control wells. The IC50 value is determined from a dose-response curve.

G Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO Substrate UricAcid Uric Acid (Absorbance at 295 nm) XO->UricAcid Catalyzes CF This compound CF->XO Inhibits (Uncompetitive) Allopurinol Allopurinol Allopurinol->XO Inhibits (Competitive)

Xanthine Oxidase Inhibition Mechanism

Neuroprotective Effects: Counteracting Excitotoxicity

This compound demonstrates significant neuroprotective effects, particularly against glutamate-induced excitotoxicity. This is a critical mechanism for its potential application in neurodegenerative disorders.

In Vitro Neuroprotection in Glutamate-Injured PC12 Cells
AssayEndpointEffect of this compound
MTT AssayCell ViabilitySignificantly attenuated the decrease in cell viability induced by glutamate.
LDH Release AssayCell Membrane IntegritySignificantly attenuated the release of lactate dehydrogenase (LDH) induced by glutamate.
TUNEL AssayApoptosisSignificantly reduced the increase in apoptosis rates induced by glutamate.
Experimental Protocols for Neuroprotection Assays

1. Cell Culture and Treatment:

  • PC12 cells are cultured under standard conditions.

  • To induce injury, cells are exposed to glutamate.

  • In treatment groups, cells are pre-treated with this compound for a specified time before glutamate exposure.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][16]

  • Procedure:

    • After treatment, MTT solution is added to each well and incubated for 1-4 hours at 37°C.[17]

    • A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[18]

    • The absorbance is measured at a wavelength between 550 and 600 nm.

3. LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity:

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[19]

  • Procedure:

    • A sample of the cell culture supernatant is transferred to a new plate.[20]

    • An assay reagent containing a substrate for LDH is added. The reaction results in the formation of a colored formazan product.[20][21]

    • The reaction is stopped, and the absorbance is measured at approximately 490 nm.[20]

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:

  • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with labeled dUTPs.[22][23]

  • Procedure:

    • Cells are fixed and permeabilized.[22][24]

    • The cells are incubated with a TUNEL reaction mixture containing TdT and labeled dUTPs.[24]

    • The incorporated label is then detected, often via a fluorescently labeled antibody or streptavidin conjugate, and visualized by fluorescence microscopy.[22]

NMDAR-CaMKII-MAPKs Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the activation of the N-methyl-D-aspartate receptor (NMDAR) and downstream signaling cascades. It suppresses the influx of Ca²⁺ and reduces the phosphorylation of NR2B, CaMKII, JNK, and p38.

G Glutamate Glutamate NMDAR NMDAR (NR2B subunit) Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates MAPKs MAPKs (JNK, p38) CaMKII->MAPKs Activates Apoptosis Apoptosis MAPKs->Apoptosis Induces CF This compound CF->NMDAR Inhibits CF->Ca_influx Suppresses CF->CaMKII Inhibits Phosphorylation CF->MAPKs Inhibits Phosphorylation

Neuroprotective Signaling Pathway

Anti-inflammatory Action

While direct studies on the anti-inflammatory mechanism of this compound are emerging, research on its component, coniferyl alcohol, provides strong evidence for its role in modulating inflammatory pathways. Coniferyl alcohol has been shown to reduce the expression of pro-inflammatory cytokines.

Modulation of Inflammatory Mediators (by Coniferyl Alcohol)
Inflammatory MediatorEffect of Coniferyl Alcohol
IL-17Reduced expression
TNF-αReduced expression
COX-2Reduced expression
MMP-9Reduced expression

This data is based on studies of Coniferyl Alcohol, a constituent of this compound.

Experimental Protocol for Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • A capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) is coated onto the wells of a microplate.

    • Samples containing the cytokine are added to the wells, and the cytokine binds to the capture antibody.

    • A detection antibody, which is also specific for the cytokine and is conjugated to an enzyme, is added.

    • A substrate for the enzyme is added, and the subsequent color change is proportional to the amount of cytokine present.

  • Measurement: The absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined from a standard curve.

G Inflammatory_Stimulus Inflammatory Stimulus Signaling_Pathways IL-17 & TNF Signaling Pathways Inflammatory_Stimulus->Signaling_Pathways Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-17, TNF-α, COX-2, MMP-9) Signaling_Pathways->Pro_inflammatory_Mediators Upregulates CA Coniferyl Alcohol (Component of this compound) CA->Signaling_Pathways Inhibits

Anti-inflammatory Signaling

This guide provides a comprehensive overview of the validated mechanisms of action for this compound, supported by comparative data and detailed experimental protocols. The presented evidence underscores its potential as a multi-target therapeutic agent for conditions associated with oxidative stress, inflammation, and neurodegeneration.

References

Comparative Docking Analysis of Coniferyl Ferulate with Xanthine Oxidase and Glutathione S-Transferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the interaction of Coniferyl ferulate with key enzymatic targets, supported by available experimental and in silico data.

This compound (CF), a natural phenylpropanoid, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. At the molecular level, these activities are often attributed to its interaction with specific enzymes. This guide provides a comparative analysis of the docking studies of this compound with two key target enzymes: Xanthine Oxidase (XO) and Glutathione S-Transferase (GST), presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in silico studies of this compound's interaction with Xanthine Oxidase and Glutathione S-Transferase.

Target EnzymeLigandIC50 Value (µM)Binding Energy (kcal/mol)Inhibition TypePDB ID of TargetDocking Software
Xanthine Oxidase (XO) This compound1.97 ± 0.11[1]Not explicitly reportedUncompetitive[1]Not explicitly reportedNot explicitly reported
Allopurinol (Control)2.49 ± 0.07[1]----
Glutathione S-Transferase (GSTP1-1) This compound0.3[2][3][4]Not explicitly reportedReversible noncompetitive[3]2GSS[3][5]FlexX[3]
Ethacrynic acid (Control)> 0.3[1]----

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

Xanthine Oxidase Inhibition Assay

The inhibitory effect of this compound on Xanthine Oxidase activity was determined spectrophotometrically. The assay mixture typically contains phosphate buffer, the substrate (xanthine), and the enzyme. The reaction is initiated by the addition of the enzyme, and the formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).

  • Enzyme: Xanthine Oxidase (source, e.g., bovine milk)

  • Substrate: Xanthine

  • Inhibitor: this compound (at various concentrations)

  • Control: Allopurinol

  • Detection Method: Spectrophotometry (monitoring uric acid formation)

  • Kinetic Analysis: Lineweaver-Burk plots are used to determine the type of inhibition.

Glutathione S-Transferase Inhibition Assay

The inhibition of Glutathione S-Transferase by this compound was evaluated using a standard spectrophotometric assay. This assay measures the conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be detected by its absorbance at a specific wavelength (e.g., 340 nm).

  • Enzyme: Human placental Glutathione S-Transferase (GSTP1-1)[1][2]

  • Substrates: Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB)[3]

  • Inhibitor: this compound (at various concentrations)

  • Control: Ethacrynic acid[1]

  • Detection Method: Spectrophotometry (monitoring the formation of the GSH-CDNB conjugate)[5]

  • Kinetic Analysis: Hanes plots are utilized to determine the mode of inhibition[5].

Molecular Docking Protocol for GSTP1-1
  • Protein Preparation: The three-dimensional crystal structure of human GSTP1-1 was obtained from the Protein Data Bank (PDB ID: 2GSS). Water molecules and any co-crystallized ligands not involved in the binding site were removed.

  • Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using appropriate software.

  • Docking Software: FlexX software was employed for the molecular docking simulations.

  • Active Site Definition: The binding site was defined as a 6.5 Å radius around the active site of the enzyme[3][5].

  • Docking and Scoring: The ligand was docked into the defined active site, and the resulting poses were scored to predict the binding affinity and orientation. Computational docking found that this compound could be fully docked into the gorge of GSTP1-1[1][3].

Signaling Pathways and Experimental Workflow

To provide a broader context for the significance of these enzyme-ligand interactions, the following diagrams illustrate the relevant signaling pathways and a typical computational docking workflow.

Xanthine_Oxidase_Pathway cluster_purine Purine Catabolism cluster_ros Oxidative Stress cluster_inflammation Inflammation Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric Acid Uric Acid Inflammation Inflammation Uric Acid->Inflammation XO1->Xanthine ROS Reactive Oxygen Species (ROS) XO1->ROS XO2->Uric Acid XO2->ROS ROS->Inflammation CF This compound CF->XO1 Inhibition CF->XO2 Inhibition

Caption: Xanthine Oxidase signaling pathway in purine metabolism.

GST_Pathway cluster_detox Detoxification (Phase II Metabolism) cluster_mdr Multidrug Resistance in Cancer Xenobiotics Xenobiotics (e.g., drugs, toxins) GST Glutathione S-Transferase Xenobiotics->GST GSH Glutathione (GSH) GSH->GST Conjugate Soluble Conjugate (for excretion) GST->Conjugate Chemotherapy Chemotherapeutic Agents GST_MDR GST (overexpressed) Chemotherapy->GST_MDR DetoxifiedDrug Detoxified Drug GST_MDR->DetoxifiedDrug CF This compound CF->GST Inhibition CF->GST_MDR Inhibition

Caption: Role of Glutathione S-Transferase in detoxification.

Docking_Workflow start Start prep_protein Protein Preparation (Download from PDB, remove water, add hydrogens) start->prep_protein prep_ligand Ligand Preparation (Generate 3D structure, energy minimization) start->prep_ligand define_site Define Binding Site (Grid box generation) prep_protein->define_site prep_ligand->define_site docking Molecular Docking (Run docking algorithm) define_site->docking analysis Analysis of Results (Binding energy, pose visualization, interaction analysis) docking->analysis end End analysis->end

Caption: A typical workflow for a computational docking study.

References

A Comparative Guide to the Efficacy of Coniferyl Ferulate and Traditional Antioxidants in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe food preservation methods is a cornerstone of food science and technology. While traditional synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have been industry mainstays, there is a growing interest in naturally derived compounds. This guide provides an objective comparison of the efficacy of coniferyl ferulate, a natural phenolic compound, against traditional antioxidants, supported by available experimental data.

Introduction to Antioxidants in Food Preservation

Lipid oxidation is a primary cause of food spoilage, leading to the development of rancidity, off-flavors, and the degradation of nutritional quality. Antioxidants are crucial additives that delay this process by inhibiting the oxidation of fats and oils. Traditional antioxidants are broadly categorized into synthetic phenolics (e.g., BHA, BHT), and natural antioxidants like tocopherols (Vitamin E) and ascorbic acid (Vitamin C).

This compound, a monolignol conjugate, has garnered attention for its diverse biological activities, including its potential as an antioxidant.[1] This guide will delve into the comparative efficacy of this compound and its analogs against these established food preservatives.

Quantitative Comparison of Antioxidant Efficacy

Direct comparative studies of this compound against traditional antioxidants in specific food matrices are limited. However, data from studies on structurally similar compounds like coniferyl aldehyde and ferulic acid, alongside in-vitro assays, provide valuable insights.

In Vitro Antioxidant Activity

The following table summarizes the antioxidant capacity of this compound and related compounds in comparison to a standard, Trolox, using common in vitro assays.

Antioxidant AssayThis compound (or Analogue)Traditional AntioxidantsReference Compound
DPPH Radical Scavenging (EC50 in µg/mL) This compound: 3.6[1]BHA: Lower EC50 indicates higher activity (specific values vary)Ascorbic Acid: Often used as a positive control
ABTS Radical Scavenging (TEAC value) Coniferyl Aldehyde: 1.63 ± 0.04[2][3]Tocopherols (α, β, γ, δ): Varying TEAC values[4]Trolox Equivalent Antioxidant Capacity (TEAC)
Ferric Reducing Antioxidant Power (FRAP value in mM Fe2+/mM) Coniferyl Aldehyde: 2.13 ± 0.07[2][3]BHA/BHT: High reducing power (specific values vary)Ferrous Sulfate

Note: A lower EC50 value indicates higher antioxidant activity. TEAC and FRAP values are compared to the standard (Trolox and Fe2+ respectively), with higher values indicating greater antioxidant capacity.

Performance in Food Matrices

The true efficacy of an antioxidant is determined by its performance in complex food systems. The following table presents data on the inhibition of lipid peroxidation by this compound analogues and traditional antioxidants in food matrices.

Food MatrixAntioxidantConcentrationEfficacy MetricResult
Sunflower Oil (Autoxidation) Coniferyl Aldehyde1.0 mMProtection Factor (PI)4.3[2][5]
Dried Meat (180 days storage) Ferulic Acid0.1%TBARS (mg MDA/kg)~1.5 (significantly lower than control)[6]
Frying Oils BHA/BHTVariesOxidative StabilityEffective at high temperatures[7]
O/W Emulsions α-TocopherolVariesLipid Oxidation InhibitionEffective, can be synergistic with ascorbic acid

Note: The Protection Factor (PI) is the ratio of the induction period of oxidation with the antioxidant to that of the control. TBARS (Thiobarbituric Acid Reactive Substances) measures secondary oxidation products like malondialdehyde (MDA); lower values indicate less oxidation.

One study noted that the antioxidant potential of an essential oil containing this compound was lower than that of the positive controls, ascorbic acid and BHA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for assessing antioxidant efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the antioxidant sample. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance to that of a standard antioxidant, Trolox.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary oxidation product.

  • Sample Preparation: A food sample containing lipids is homogenized.

  • Reaction: An aliquot of the homogenized sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 30-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored complex.

  • Cooling and Centrifugation: The mixture is cooled, and then centrifuged to remove any precipitates.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm.

  • Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as mg of MDA per kg of the sample.

Visualizing Workflows and Mechanisms

To better illustrate the concepts and processes discussed, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_for_Antioxidant_Efficacy start Food Sample (e.g., Meat, Oil) add_antioxidant Addition of Antioxidant (this compound or Traditional) start->add_antioxidant control Control Sample (No Antioxidant) start->control storage Accelerated Storage (Controlled Temp, Light, O2) add_antioxidant->storage control->storage sampling Periodic Sampling storage->sampling analysis Chemical & Sensory Analysis sampling->analysis tbars TBARS Assay (Lipid Peroxidation) analysis->tbars sensory Sensory Evaluation (Flavor, Odor) analysis->sensory shelf_life Shelf-Life Determination analysis->shelf_life

Caption: Workflow for evaluating antioxidant efficacy in food preservation.

Antioxidant_Mechanism lipid Lipid (LH) lipid_radical Lipid Radical (L•) lipid->lipid_radical Initiation (H abstraction) free_radical Free Radical (R•) peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_radical->peroxyl_radical Propagation oxygen Oxygen (O2) peroxyl_radical->lipid_radical Propagation (attacks another LH) hydroperoxide Lipid Hydroperoxide (LOOH) (Causes Rancidity) peroxyl_radical->hydroperoxide antioxidant Phenolic Antioxidant (ArOH) e.g., this compound peroxyl_radical->antioxidant Termination stable_radical Stable Antioxidant Radical (ArO•) antioxidant->stable_radical Donates H•

Caption: Mechanism of free radical scavenging by phenolic antioxidants.

Logical_Comparison main Comparison of Antioxidants cf This compound main->cf trad Traditional Antioxidants (BHA, BHT, Tocopherols) main->trad cf_source Source: Natural cf->cf_source cf_efficacy Efficacy: Moderate to High (in vitro) cf->cf_efficacy cf_data Data in Food Matrix: Limited cf->cf_data cf_label Labeling: 'Clean Label' Potential cf->cf_label trad_source Source: Synthetic or Natural trad->trad_source trad_efficacy Efficacy: High, Well-established trad->trad_efficacy trad_data Data in Food Matrix: Extensive trad->trad_data trad_label Labeling: E-numbers (e.g., E320 for BHA) trad->trad_label

Caption: Logical comparison of this compound and Traditional Antioxidants.

Conclusion

This compound and its analogues demonstrate significant antioxidant activity in various in vitro assays and show promise in inhibiting lipid peroxidation in food models like sunflower oil. However, the available data suggests that their efficacy may be lower than that of some traditional synthetic antioxidants like BHA and ascorbic acid.

Traditional antioxidants such as BHA, BHT, and tocopherols have a long history of use and a wealth of supporting data on their effectiveness in a wide range of food products. Their primary drawback is the increasing consumer demand for "clean labels" and natural ingredients.

For researchers and professionals in food science and drug development, this compound represents a promising natural alternative to synthetic antioxidants. However, further research is needed to conduct direct comparative studies in various food matrices to fully establish its efficacy, optimal usage levels, and potential synergistic effects with other natural preservatives. Such studies will be crucial in bridging the gap between in vitro potential and practical application in the food industry.

References

Safety Operating Guide

Proper Disposal of Coniferyl Ferulate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Key Data Summary

Due to the limited availability of specific public data on coniferyl ferulate disposal, the following table summarizes its known characteristics and the general handling precautions that should be followed.

ParameterInformationSource
GHS Hazard Classification Not found. One source explicitly states "None found".[1]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.[2]
Primary Safety Concern Assumed to be non-hazardous, but should be handled with standard laboratory precautions.[3]
Disposal Consideration Treat as a chemical waste product. Do not dispose of down the drain.[4]

Disposal Protocol

The following step-by-step procedure is a general guideline for the disposal of this compound. It is crucial to consult your institution's specific waste management protocols and local regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Place solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing paper, into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.[4] Halogenated and non-halogenated solvent wastes should be collected separately.[4]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any known hazards.

2. Container Management:

  • Use containers that are compatible with the chemical properties of this compound and any solvents used.

  • Keep waste containers securely closed except when adding waste.[4]

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.

3. Disposal Pathway:

  • Consult Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.

  • Waste Vendor: The collected waste will be handled by a licensed hazardous waste disposal vendor in accordance with all local, state, and federal regulations.

  • Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[4] However, if the container held an acute hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4]

Experimental Workflow for Disposal

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal A Solid this compound Waste (e.g., powder, contaminated PPE) C Labeled Solid Waste Container A->C B Liquid this compound Waste (e.g., solutions in organic solvents) D Labeled Liquid Waste Container B->D E Designated Secondary Containment Area C->E D->E F Contact Institutional EHS for Waste Pickup E->F G Licensed Waste Vendor Disposal F->G

Caption: Workflow for the proper segregation, storage, and disposal of this compound waste in a laboratory setting.

Signaling Pathway for Disposal Decision-Making

start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes check_solvent Is the solvent halogenated? is_solid->check_solvent No store Store in Secondary Containment solid_container->store liquid_container Place in Labeled Liquid Waste Container halogenated_container Use Halogenated Waste Container check_solvent->halogenated_container Yes non_halogenated_container Use Non-Halogenated Waste Container check_solvent->non_halogenated_container No halogenated_container->store non_halogenated_container->store contact_ehs Follow Institutional Protocol (Contact EHS) store->contact_ehs

Caption: Decision-making pathway for the appropriate disposal route of this compound waste.

References

Personal protective equipment for handling Coniferyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Coniferyl ferulate. The following procedures are based on general laboratory safety protocols and data for structurally related compounds, as specific hazard information for this compound is limited. It is crucial to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Personal Protective Equipment (PPE)

Due to the absence of comprehensive GHS classification for this compound, a cautious approach is recommended. The following PPE should be worn at all times to minimize exposure. A related compound, coniferyl alcohol, is considered a hazardous substance and may cause skin sensitization[1].

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from potential splashes of solutions or contact with the powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential sensitization[1]. Gloves should be thoroughly washed before removal[2].
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated area[3].Minimizes inhalation of the compound, especially in powdered form.

Handling and Operational Protocol

This compound is a yellow paste or lyophilized powder, soluble in organic solvents such as methanol, ethanol, and DMSO[4][5]. Adherence to the following handling procedures is critical to ensure safety and maintain the integrity of the compound.

Receiving and Storage:

  • Upon receipt, gently shake the vial to settle the contents, especially if the packaging appears to have been inverted during transport[6]. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial[6].

  • Store the compound in a tightly sealed vial in a dry, cool, and well-ventilated place[3]. For long-term storage, refer to the supplier's instructions, which may be at 2-8°C or -20°C[5][6].

Preparation of Solutions:

  • Whenever possible, prepare and use solutions on the same day[6].

  • If stock solutions are necessary, they can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks[6].

  • Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation[6].

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation.

General Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes[1][7].

  • Wash hands thoroughly after handling the compound[3].

  • Avoid the generation of dust if handling the solid form[8].

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Compound store Store at Recommended Temperature (e.g., -20°C) receive->store equilibrate Equilibrate to Room Temperature store->equilibrate dissolve Dissolve in Appropriate Solvent (e.g., DMSO) equilibrate->dissolve experiment Perform Experiment dissolve->experiment waste_solid Dispose of Solid Waste in Labeled Container experiment->waste_solid waste_liquid Dispose of Liquid Waste in Labeled Container experiment->waste_liquid decontaminate Decontaminate Work Area waste_solid->decontaminate waste_liquid->decontaminate

Caption: Workflow for Handling this compound.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Material: Leave the chemical in its original container. Do not mix with other waste[8].

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • General Guidance: Waste material must be disposed of as hazardous waste. Avoid release to the environment[1][8].

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₆[5]
Molar Mass 356.4 g/mol [5]
Appearance Yellow paste or solid[4]
Solubility in Water 5.574 mg/L @ 25 °C (estimated)[9]
IC₅₀ (GST Inhibition) 0.3 µM[10]
Storage Temperature 2-8°C or -20°C[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coniferyl ferulate
Reactant of Route 2
Reactant of Route 2
Coniferyl ferulate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.